PLH1215
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H26N4O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
[1-(2-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C19H26N4O/c20-18-21-12-9-17(22-18)23-13-5-11-19(14-23,15-24)10-4-8-16-6-2-1-3-7-16/h1-3,6-7,9,12,24H,4-5,8,10-11,13-15H2,(H2,20,21,22) |
InChIキー |
DTYLCARBXSKICY-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of PLH1215: A Novel Advillin Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PLH1215 is a novel small molecule inhibitor targeting the expression of Advillin (AVIL), a protein implicated in the tumorigenesis of several cancers, including glioblastoma. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological context of this compound. It includes a detailed synthesis protocol, an elucidation of the AVIL signaling pathway, and standardized experimental protocols for evaluating its biological activity. This document is intended to serve as a core resource for researchers investigating new therapeutic strategies against AVIL-expressing cancers.
Introduction
Advillin (AVIL) is an actin-binding protein that has been identified as a key regulator of cytoskeletal dynamics. Recent research has unveiled its role as a bona fide oncogene, particularly in glioblastoma, where it is significantly overexpressed compared to normal brain tissue.[1] The overexpression of AVIL is correlated with increased cell proliferation and migration, highlighting it as a promising therapeutic target. This compound has been developed as a specific inhibitor of AVIL expression, offering a potential new avenue for cancer therapy. This guide details the foundational knowledge required to work with and understand this compound.
Discovery of this compound
This compound was identified through efforts to develop compounds that can modulate, limit, or inhibit the expression of AVIL for cancer research. Its discovery is documented in the patent WO2020223715A1, which describes a series of substituted (piperidin-1-yl)aryl analogues for modulating AVIL activity.
Synthesis Pathway of this compound
The synthesis of this compound is achieved through a general procedure outlined in the patent literature. The core of the synthesis involves the reaction of a substituted piperidine (B6355638) methanol (B129727) derivative with an aminopyridine derivative.
General Synthesis Procedure
The title compound, this compound, was prepared from (3-(3-phenylpropyl)piperidin-3-yl)methanol and 2-amino-4-chloropyridine (B16104). The reaction is carried out in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. The final product is then purified using flash column chromatography on silica (B1680970).[2]
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
(3-(3-phenylpropyl)piperidin-3-yl)methanol
-
2-amino-4-chloropyridine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of (3-(3-phenylpropyl)piperidin-3-yl)methanol (1.0 eq) in DMSO, add 2-amino-4-chloropyridine (1.1 eq) and K₂CO₃ (1.5 eq).
-
Heat the reaction mixture to 120 °C.
-
Stir the reaction for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 100% ethyl acetate (B1210297) in hexanes) to yield this compound.
-
The AVIL Signaling Pathway in Cancer
AVIL has been shown to drive tumorigenesis, particularly in glioblastoma, by activating specific signaling pathways. Understanding this pathway is crucial for elucidating the mechanism of action of this compound. The currently understood pathway involves the regulation of Forkhead Box M1 (FOXM1), which in turn modulates the expression of LIN28B, a known inhibitor of the tumor-suppressing microRNA, let-7.
The proposed signaling cascade is as follows: AVIL → FOXM1 → LIN28B --| let-7
In this pathway, the overexpression of AVIL leads to the stabilization or increased activity of the transcription factor FOXM1. FOXM1 then promotes the transcription of LIN28B. LIN28B, an RNA-binding protein, inhibits the maturation of the let-7 family of microRNAs.[3][4][5][6] The downregulation of let-7 relieves its inhibitory effect on several oncogenes, thereby promoting cancer cell proliferation and survival.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound as an AVIL inhibitor, several key experiments can be performed. These protocols are designed to be reproducible and provide quantitative data on the compound's efficacy.
Quantitative Western Blot for AVIL Expression
This protocol is used to quantify the reduction in AVIL protein expression in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line with high AVIL expression (e.g., U87 glioblastoma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AVIL
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and run them on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-AVIL antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the AVIL signal to the loading control signal.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line with high AVIL expression
-
This compound
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Creating the Wound: Once the cells are confluent, create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh media containing different concentrations of this compound (and a vehicle control).
-
Imaging: Immediately after adding the treatment, capture an initial image of the scratch (t=0). Place the plate in an incubator.
-
Time-Lapse Imaging: Capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the area of the cell-free gap at each time point for each condition. Calculate the percentage of wound closure over time.
Quantitative Data
Currently, specific quantitative data for this compound, such as IC₅₀ values for AVIL inhibition or effects on cell proliferation and migration, are not publicly available in the searched literature. Researchers are encouraged to perform the described assays to generate this data. The tables below are provided as templates for organizing such data once it is obtained.
Table 1: Inhibition of AVIL Expression by this compound
| Concentration of this compound | Relative AVIL Expression (%) | Standard Deviation |
| Vehicle Control | 100 | |
| 0.1 µM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)
| Concentration of this compound | % Wound Closure at 24h | Standard Deviation |
| Vehicle Control | ||
| 0.1 µM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Conclusion
This compound represents a promising new tool for cancer research, specifically for studying the role of AVIL in tumorigenesis. This guide provides the essential information for its synthesis and biological evaluation. The detailed protocols and an understanding of the AVIL signaling pathway will enable researchers to effectively utilize this compound in their studies and contribute to the development of novel cancer therapies. Further research is warranted to establish a comprehensive quantitative profile of this compound's biological activity.
References
An In-depth Technical Guide to Structural Analogs of 3-(3-Hydroxyphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Hydroxyphenyl)propionaldehyde and its structural analogs represent a promising class of compounds in the realm of drug discovery and development. These molecules, characterized by a phenylpropanal scaffold with varying hydroxylation and other substitutions on the aromatic ring, have garnered significant interest due to their diverse biological activities. Their structural similarity to naturally occurring compounds like cinnamaldehyde (B126680) and its derivatives provides a strong foundation for exploring their therapeutic potential.
This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the structural analogs of 3-(3-hydroxyphenyl)propionaldehyde. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, a summary of quantitative data, and elucidation of key signaling pathways to facilitate further investigation and application of these promising compounds.
Structural Analogs and Synthesis
The core structure of 3-(3-hydroxyphenyl)propionaldehyde offers multiple avenues for chemical modification to generate a diverse library of analogs. Key modifications include altering the position and number of hydroxyl groups on the phenyl ring, introducing other substituents (e.g., methoxy, fluoro), and modifying the propanal side chain.
General Synthetic Strategies
The synthesis of 3-phenylpropanal (B7769412) analogs typically involves the oxidation of the corresponding 3-phenylpropan-1-ol. Mild and selective oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.
1. Dess-Martin Oxidation: This method utilizes the Dess-Martin periodinane (DMP) and is favored for its mild reaction conditions and high yields. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature.
2. Swern Oxidation: This technique employs oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), which then oxidizes the primary alcohol to the aldehyde. The reaction is conducted at low temperatures (typically -78 °C) to minimize side reactions.
3. Mizoroki-Heck Reaction: For the synthesis of precursors, the Mizoroki-Heck reaction can be employed. This involves the palladium-catalyzed cross-coupling of an aryl halide with an alkene, such as acrolein diethyl acetal, followed by hydrolysis to yield the desired 3-arylpropanal.
Quantitative Data Summary
The following tables summarize the biological activities of various structural analogs of 3-(3-hydroxyphenyl)propionaldehyde. Due to the limited direct data on the target compound, data from closely related analogs are included to provide a comparative overview.
Table 1: Antioxidant Activity of 3-Phenylpropanal Analogs and Related Compounds
| Compound/Analog | Assay | IC50 Value (µM) | Reference |
| Dihydrocaffeic acid | DPPH Radical Scavenging | ~25 | [1] |
| Caffeic acid | DPPH Radical Scavenging | ~15 | [2] |
| Ferulic acid | DPPH Radical Scavenging | ~30 | [3] |
| trans-Cinnamaldehyde | DPPH Radical Scavenging | >100 | [4] |
| 3,5-dihydroxybenzoic acid | DPPH Radical Scavenging | < 3,4-dihydroxybenzoic acid | [5] |
| Gentisic acid | DPPH Radical Scavenging | < 3,4-dihydroxybenzoic acid | [5] |
| 3,4-dihydroxybenzoic acid | DPPH Radical Scavenging | < Gallic acid | [5] |
| Gallic acid | DPPH Radical Scavenging | < Syringic acid | [5] |
Table 2: Anti-inflammatory Activity of 3-Phenylpropanal Analogs and Related Compounds
| Compound/Analog | Cell Line | Assay | IC50 Value (µM) | Reference |
| trans-Cinnamaldehyde | RAW 264.7 | NO Production | ~50 | [4] |
| 2'-Hydroxycinnamaldehyde | RAW 264.7 | NO Production | 8 | [3] |
| Dihydrocaffeic acid | RAW 264.7 | NO Production | Significant inhibition at 100 µM | [1] |
| Compound 6 (from RRS) | RAW 264.7 | NO Production | 21.34 ± 2.52 | [6] |
Table 3: Anticancer Activity of Related Phenylpropanoid Derivatives
| Compound/Analog | Cell Line | IC50 Value (µM) | Reference |
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | [7] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [7] |
| Compound 21 | A549 (Lung) | 5.42 | [8] |
| Compound 22 | A549 (Lung) | 2.47 | [8] |
| Conjugates 4g | A549 (Lung) | 0.92 | [9] |
| Conjugates 4h | A549 (Lung) | 0.78 | [9] |
Experimental Protocols
Synthesis of 3-(3-Hydroxyphenyl)propanal via Dess-Martin Oxidation
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane.
Materials:
-
3-(3-Hydroxyphenyl)propan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3-(3-hydroxyphenyl)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid byproducts are dissolved.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a common in vitro model for inflammation.[10][11]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (structural analogs of 3-(3-hydroxyphenyl)propionaldehyde)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is determined from a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common spectrophotometric assay to assess the antioxidant activity of compounds.[5]
Materials:
-
DPPH solution in methanol (B129727) (e.g., 0.1 mM)
-
Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
Add a specific volume of each dilution to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Structural analogs of 3-(3-hydroxyphenyl)propionaldehyde are predicted to exert their biological effects by modulating key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.
Caption: Predicted anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Modulation of MAPK signaling pathways by structural analogs.[4][10][11][12]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the evaluation of these compounds.
Caption: Experimental workflow for antioxidant activity evaluation.
Caption: General workflow for drug discovery and lead optimization.[13]
Conclusion
The structural framework of 3-(3-hydroxyphenyl)propionaldehyde provides a versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer and neuroprotective effects, make this class of compounds highly attractive for further investigation. While direct experimental data on many specific analogs are still emerging, the information gathered from closely related compounds strongly supports their therapeutic potential. This guide provides a foundational resource to aid researchers in the rational design, synthesis, and evaluation of new and more potent analogs for various disease applications. Further quantitative structure-activity relationship (QSAR) studies will be invaluable in guiding the optimization of lead compounds within this promising chemical class.[14]
References
- 1. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? [mdpi.com]
- 2. Neuroprotective and anti-oxidant effects of caffeic acid isolated from Erigeron annuus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. benchchem.com [benchchem.com]
in vitro effects of 3-(3-hydroxyphenyl)propionaldehyde
An In-depth Technical Guide on the In Vitro Effects of 3-(3-Hydroxyphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 3-(3-hydroxyphenyl)propionaldehyde is limited in publicly available scientific literature. This guide provides a comprehensive overview of the predicted biological activities and potential mechanisms of action based on extensive research on structurally related compounds, namely hydroxylated cinnamaldehyde (B126680) derivatives, hydroxychalcones, and other phenolic compounds. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and serve as a reference for future research on 3-(3-hydroxyphenyl)propionaldehyde.
Introduction
3-(3-Hydroxyphenyl)propionaldehyde is a phenolic compound belonging to the phenylpropanoid class of organic compounds. Its structure, featuring a hydroxyl group on the phenyl ring and an aldehyde functional group, suggests potential for a range of biological activities. Structurally related compounds have demonstrated significant therapeutic potential, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The presence and position of the hydroxyl group are critical determinants of the biological efficacy of these molecules. This guide summarizes the predicted based on the activities of its structural analogs.
Predicted Biological Activities
Antioxidant Activity
The phenolic hydroxyl group in 3-(3-hydroxyphenyl)propionaldehyde is expected to confer significant antioxidant properties. Phenolic compounds are well-known radical scavengers that can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The resulting phenoxy radical is stabilized by resonance.
Potential Mechanism: The antioxidant activity is likely mediated through direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Additionally, it may enhance the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) via activation of the Nrf2 signaling pathway.[1]
Anti-inflammatory Activity
Structurally similar compounds, such as cinnamaldehyde derivatives, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2] It is predicted that 3-(3-hydroxyphenyl)propionaldehyde could suppress the activation of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] This would lead to the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[1]
Enzyme Inhibition
The α,β-unsaturated carbonyl group present in some related cinnamaldehyde derivatives can act as a Michael acceptor, forming covalent adducts with nucleophilic residues in enzyme active sites.[3] While 3-(3-hydroxyphenyl)propionaldehyde itself is a saturated aldehyde, its potential to inhibit various enzymes should be investigated. Key enzyme classes inhibited by structurally related compounds include inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as various protein kinases.[3]
Quantitative Data on Structurally Related Compounds
The following tables summarize quantitative data for compounds structurally related to 3-(3-hydroxyphenyl)propionaldehyde. This data provides a predictive framework for its potential efficacy.
Table 1: Antioxidant Activity of Related Compounds
| Compound | DPPH Radical Scavenging (IC50) | Ferric Reducing Antioxidant Power (FRAP) (mg QE/g) | Cellular Antioxidant Activity (CAA) (mg QE/100g) | Reference |
|---|---|---|---|---|
| 3-(3-Hydroxyphenyl)propionaldehyde | Data not available | Data not available | Data not available | |
| Cinnamaldehyde | > 1000 µM | ~15 | ~11 | [4] |
| Quercetin | ~5 µM | ~120 | ~255 (in HepG2 cells) |[4] |
Table 2: Anti-inflammatory Effects of Cinnamaldehyde on Stimulated Macrophages
| Cell Line | Stimulant | Target | Effect | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 Expression | Decreased | [2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS Expression | Inhibited |[2] |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the potential biological activities of 3-(3-hydroxyphenyl)propionaldehyde.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical, causing a color change that can be measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (e.g., 3-(3-hydroxyphenyl)propionaldehyde) in a suitable solvent.
-
Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[1]
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is left to stand in the dark at room temperature for 12-16 hours before use.[1]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
The test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).[1]
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[1]
Anti-inflammatory Activity Assay
Principle: This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[2]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 3-(3-hydroxyphenyl)propionaldehyde for 1 hour.[2] A cell viability assay (e.g., MTT) should be performed beforehand to determine non-toxic concentrations.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[2]
-
Nitric Oxide Measurement (Griess Assay):
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatant can be measured using commercially available ELISA kits according to the manufacturer's instructions.[2]
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or XTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.[2]
Enzyme Inhibition Assay
Principle: This protocol provides a general framework to assess the inhibitory effect of a compound on a specific enzyme's activity.
Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest, the enzyme solution, the substrate solution, and various concentrations of the inhibitor (3-(3-hydroxyphenyl)propionaldehyde).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the inhibitor solution (or vehicle for control), and the enzyme solution.
-
Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.[3]
-
Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of negative control)] x 100.[3]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the predicted signaling pathways that may be modulated by 3-(3-hydroxyphenyl)propionaldehyde and a general workflow for its in vitro evaluation.
Caption: General workflow for in vitro bioactivity screening.
Caption: Predicted anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Predicted antioxidant mechanism via Nrf2 pathway activation.
Conclusion
While direct in vitro data for 3-(3-hydroxyphenyl)propionaldehyde is currently scarce, the known biological activities of structurally similar compounds strongly suggest its potential as an antioxidant, anti-inflammatory, and enzyme-inhibiting agent. The experimental protocols and predictive signaling pathways detailed in this guide provide a solid foundation for researchers to initiate comprehensive in vitro studies to elucidate the specific effects and mechanisms of action of this compound. Further investigation is warranted to confirm these predicted activities and to determine its therapeutic potential.
References
3-(3-Hydroxyphenyl)propionaldehyde: A Technical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Direct toxicological data for 3-(3-hydroxyphenyl)propionaldehyde is limited; therefore, this profile relies heavily on data from structural analogues and read-across principles. All safety and handling decisions should be made in accordance with established laboratory safety protocols and after consulting official safety documentation.
Executive Summary
3-(3-hydroxyphenyl)propionaldehyde is an aromatic aldehyde with limited publicly available safety and toxicity data. This technical guide provides a comprehensive overview of its potential hazard profile based on a read-across approach from structurally similar compounds, including its ortho- and para- isomers and the parent compound, 3-phenylpropionaldehyde. The presence and position of the hydroxyl group on the phenyl ring appear to significantly influence the toxicological properties of these molecules. Evidence from analogues suggests that 3-(3-hydroxyphenyl)propionaldehyde may be toxic if swallowed and could be a skin and eye irritant. This document summarizes the available data, outlines experimental methodologies for key toxicological endpoints, and presents metabolic and mechanistic pathways to inform a comprehensive understanding of its potential risks.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-(3-hydroxyphenyl)propanal | PubChem[1] |
| CAS Number | 26172-10-1 | PubChem[1] |
| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |
| Molecular Weight | 150.17 g/mol | PubChem[1] |
Toxicological Profile (Data derived from Read-Across)
Due to the scarcity of direct experimental data for 3-(3-hydroxyphenyl)propionaldehyde, a read-across approach is necessary to estimate its toxicological properties. The most relevant analogues are its isomers, 3-(2-hydroxyphenyl)propanal (B1609955) and 3-(4-hydroxyphenyl)propanal, and its parent compound without the hydroxyl group, 3-phenylpropionaldehyde.
Read-Across Rationale: The structural similarity, particularly the presence of the propanal functional group and the phenyl ring, suggests similar metabolic pathways and potential biological targets. However, the position of the hydroxyl group can significantly impact metabolic activation and detoxification, as well as the molecule's reactivity and interaction with biological systems. Therefore, data from the hydroxylated isomers are considered more indicative of the potential toxicity of the target compound than the non-hydroxylated parent.
Acute Toxicity
No direct acute toxicity data is available for 3-(3-hydroxyphenyl)propionaldehyde. However, GHS classification data for its ortho- and para- isomers indicate a potential for significant acute oral toxicity.
| Endpoint | Analogue | Species | Route | Value | GHS Classification | Source |
| LD₅₀ | 3-Phenylpropionaldehyde | Rat | Oral | > 5000 mg/kg | Not Classified | The Good Scents Company[2] |
| LD₅₀ | 3-Phenylpropionaldehyde | Rabbit | Dermal | > 5000 mg/kg | Not Classified | The Good Scents Company[2] |
| Classification | 3-(2-Hydroxyphenyl)propanal | - | Oral | - | Acute Tox. 3 | PubChem[3] |
| Classification | 3-(4-Hydroxyphenyl)propanal | - | Oral | - | Acute Tox. 3 | PubChem[4] |
Skin Corrosion/Irritation
Direct data for 3-(3-hydroxyphenyl)propionaldehyde is not available. Data from the read-across analogue 3-phenylpropionaldehyde suggests a potential for skin irritation.
| Analogue | Species | Exposure | Observation | Result | Source |
| 3-Phenylpropionaldehyde | Human | 8% solution | - | No irritation or sensitization | The Good Scents Company[2] |
| 3-Phenylpropionaldehyde | Rabbit | 4-hour semi-occlusive | No corrosion or irritation | Not irritating | Regulations.gov[5] |
Serious Eye Damage/Eye Irritation
No direct data is available for 3-(3-hydroxyphenyl)propionaldehyde. The read-across analogue 3-phenylpropionaldehyde is classified as causing serious eye irritation.
| Analogue | GHS Classification | Source |
| 3-Phenylpropionaldehyde | Causes serious eye irritation | The Good Scents Company[2] |
Skin Sensitization
Limited data on the skin sensitization potential of 3-phenylpropionaldehyde suggests it may not be a sensitizer.
| Analogue | Test | Species | Result | Source |
| 3-Phenylpropionaldehyde | - | Human | No sensitization (8% solution) | The Good Scents Company[2] |
Genotoxicity/Mutagenicity
No direct genotoxicity data is available for 3-(3-hydroxyphenyl)propionaldehyde. Data for propionaldehyde (B47417) shows mixed results, with no mutagenicity in bacterial assays but some evidence of weak mutagenic effects in mammalian cells in vitro.
| Analogue | Test Type | System | Result | Source |
| Propionaldehyde | Ames Test | Salmonella typhimurium | Negative | OECD SIDS[6] |
| Propionaldehyde | Mammalian Cell Assay | CHO V79 | Weakly Mutagenic | OECD SIDS[6] |
| Propionaldehyde | Micronucleus Assay | Mouse Bone Marrow (in vivo) | Negative | OECD SIDS[6] |
Repeated Dose Toxicity
No repeated dose toxicity studies were found for 3-(3-hydroxyphenyl)propionaldehyde. For the analogue propionaldehyde, the primary effect of repeated exposure is local irritation.[7]
Metabolism and Toxicokinetics
Phenylpropanoids are metabolized in plants and animals through a series of enzymatic reactions.[8][9][10][11][12] In mammals, aldehydes are typically oxidized to carboxylic acids by aldehyde dehydrogenases. Therefore, it is anticipated that 3-(3-hydroxyphenyl)propionaldehyde is metabolized to 3-(3-hydroxyphenyl)propionic acid. This metabolite has been reported to be formed by human microflora and may have biological activity.[13]
Experimental Protocols
The following are descriptions of standard OECD test guidelines relevant to the toxicological endpoints discussed.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[14][15]
Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[13][16][17][18][19]
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[20][21][22][23]
Conclusion and Recommendations
There is a significant data gap in the safety and toxicity profile of 3-(3-hydroxyphenyl)propionaldehyde. Based on a conservative read-across from its ortho- and para- isomers, this compound should be handled with caution, assuming it is toxic if swallowed and a potential skin and serious eye irritant . The aldehyde functional group also suggests a potential for respiratory irritation and genotoxicity that warrants further investigation.
For professionals in research and drug development, it is strongly recommended that appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, be used when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Given the lack of data, any new studies on the biological activity of this compound should be preceded by a thorough risk assessment and, where appropriate, in vitro toxicity screening.
References
- 1. 3-(3-Hydroxyphenyl)propanal | C9H10O2 | CID 14995208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-phenyl propionaldehyde, 104-53-0 [thegoodscentscompany.com]
- 3. 3-(2-Hydroxyphenyl)propanal | C9H10O2 | CID 10419351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Hydroxyphenyl)propanal | C9H10O2 | CID 11957427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. download.basf.com [download.basf.com]
- 8. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 10. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Selective HDAC6 Inhibitor ACY1215: A Technical Overview for Researchers and Drug Development Professionals
An In-depth Guide to the Mechanism of Action, Preclinical Efficacy, and Clinical Applications of a Promising Epigenetic Modulator.
Introduction: ACY1215, also known as Ricolinostat, is a first-in-class, orally available, and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with significant toxicities, ACY1215's specificity for the cytoplasmic enzyme HDAC6 offers a more favorable safety profile.[3][4] This selectivity allows for the targeted modulation of key cellular processes, making ACY1215 a promising therapeutic candidate in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the current understanding of ACY1215, with a focus on its mechanism of action, experimental data, and potential clinical applications.
Mechanism of Action
ACY1215 exerts its biological effects primarily through the inhibition of HDAC6, a unique class IIb HDAC that predominantly resides in the cytoplasm.[1][5] HDAC6 has several non-histone substrates, and its inhibition by ACY1215 leads to the hyperacetylation of these proteins, thereby modulating their function. Key substrates of HDAC6 include α-tubulin and cortactin, which are involved in microtubule dynamics, cell migration, and protein trafficking.[1][6]
The primary mechanism of action of ACY1215 involves the disruption of the aggresome pathway.[7] By inhibiting HDAC6, ACY1215 prevents the transport of misfolded or ubiquitinated proteins to the aggresome for degradation.[7] This leads to an accumulation of these toxic protein aggregates within the cell, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis.[1][7] This mechanism is particularly relevant in protein-driven malignancies like multiple myeloma.[4]
Beyond its effect on protein degradation, ACY1215 modulates several critical signaling pathways implicated in oncogenesis, inflammation, and neurodegeneration.
Core Signaling Pathways Modulated by ACY1215
ACY1215 has been shown to impact multiple intracellular signaling cascades, contributing to its diverse therapeutic potential.
MAPK/ERK Pathway Inhibition
In various cancer models, ACY1215 has been demonstrated to inhibit the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[1][8] This pathway is a crucial regulator of cell proliferation, differentiation, and survival.[8] By downregulating the phosphorylation of MEK and ERK, ACY1215 can suppress cancer cell growth and induce apoptosis.[8]
Caption: ACY1215 inhibits the MAPK/ERK signaling pathway.
PI3K/AKT Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling axis involved in cell survival, growth, and proliferation that is modulated by ACY1215.[1] In some cancer types, ACY1215 has been shown to suppress the activation of AKT, leading to decreased cell viability and increased apoptosis.[1][2]
References
- 1. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 3. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylon Pharmaceuticals Initiates Phase 2 Study Of Ricolinostat (ACY-1215) In Combination With Pomalyst® - BioSpace [biospace.com]
- 5. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone deacetylase 6 suppresses inflammatory responses and invasiveness of fibroblast-like-synoviocytes in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of 3-(3-Hydroxyphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-(3-Hydroxyphenyl)propionaldehyde is a phenolic compound with potential therapeutic applications owing to its structural similarity to other bioactive molecules. While in vivo data for this specific compound is limited, research on closely related isomers, such as (2E)-3-(3-hydroxyphenyl)prop-2-enal (also known as 3-hydroxycinnamaldehyde (B8283491) or 3-HCA), suggests significant anti-inflammatory, antioxidant, and cytoprotective properties.[1] These effects are primarily attributed to the modulation of key cellular signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] Recent studies on another related molecule, 3-Hydroxypropionaldehyde (3-HPA), have shown it can alleviate ethanol-induced liver injury by activating Aryl Hydrocarbon Receptor (AhR) signaling.[2]
These application notes provide a comprehensive overview and detailed protocols based on methodologies used for these closely related compounds, offering a foundational framework for initiating in vivo studies with 3-(3-hydroxyphenyl)propionaldehyde.
Potential In Vivo Applications:
Given the biological activities of related compounds, in vivo studies involving 3-(3-hydroxyphenyl)propionaldehyde are relevant for investigating its therapeutic potential in conditions characterized by inflammation and oxidative stress.[1] Potential areas of investigation include:
-
Cardiovascular Diseases: Particularly in the context of ischemia/reperfusion injury.[1]
-
Neurodegenerative Disorders: Where oxidative stress is a key pathological feature.[1]
-
Inflammatory Conditions: Such as arthritis.[1]
-
Alcohol-Associated Liver Disease: Based on the protective effects of similar molecules.[2]
Data Presentation:
Table 1: In Vivo Efficacy of (2E)-3-(3-Hydroxyphenyl)prop-2-enal in a Rat Model of Myocardial Ischemia/Reperfusion Injury
| Group | Dose | Administration Route | Infarct Size (% of Area at Risk) | Reference |
| Sham | N/A | N/A | 0 ± 0 | [1] |
| Vehicle Control | 1% DMSO in Saline | Intraperitoneal (i.p.) | 45.2 ± 3.1 | [1] |
| (2E)-3-(3-Hydroxyphenyl)prop-2-enal | 50 mg/kg | Intraperitoneal (i.p.) | 28.7 ± 2.5* | [1] |
*Note: This data is for a related isomer and should be used as a guideline. It is imperative to conduct independent dose-response and toxicity studies for 3-(3-hydroxyphenyl)propionaldehyde to establish its specific safety and efficacy profile.[1]
Key Signaling Pathways:
1. Nrf2/ARE Signaling Pathway:
The cytoprotective effects of hydroxycinnamaldehydes are strongly associated with the activation of the Nrf2 antioxidant response pathway.[1] Upon activation by compounds like 3-(3-hydroxyphenyl)propionaldehyde, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various protective genes, including Heme Oxygenase-1 (HO-1).[1]
Nrf2/ARE signaling pathway activation.
2. AhR Signaling Pathway:
Recent findings suggest that related molecules can modulate tryptophan metabolism, leading to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] This pathway has been implicated in protecting against ethanol-induced liver injury by regulating downstream targets like CD36.[2]
AhR signaling pathway activation.
Experimental Protocols:
The following protocols are adapted from methodologies used for the related compound (2E)-3-(3-hydroxyphenyl)prop-2-enal and are intended to assess the cardioprotective effects of 3-(3-hydroxyphenyl)propionaldehyde.[1]
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle.[1] Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before experimentation.
2. Compound Preparation and Administration:
-
Stock Solution: Prepare a stock solution of 3-(3-hydroxyphenyl)propionaldehyde in a suitable vehicle (e.g., DMSO).
-
Working Solution: On the day of administration, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 1% to avoid vehicle-induced toxicity.[1]
-
Administration: Administer the compound or vehicle control intraperitoneally (i.p.) at a volume of 1 mL/kg body weight.[1]
-
Dosing Regimen: Based on related compounds, a starting dose of 50 mg/kg administered three times per week for two weeks is recommended as a preconditioning regimen.[1] This should be optimized in pilot studies.
3. In Vivo Myocardial Ischemia/Reperfusion (I/R) Model:
This protocol is adapted from methodologies used for the related compound 2'-hydroxycinnamaldehyde and is intended to assess cardioprotective effects.[1]
-
Anesthesia: Anesthetize the rat (e.g., sodium pentobarbital, 50 mg/kg, i.p.).[1]
-
Ventilation: Intubate and connect the animal to a small animal ventilator.[1]
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.[1]
-
Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.[1]
-
Induce ischemia by tightening the suture using a snare occluder for 30 minutes. Successful occlusion is confirmed by the visible paling of the myocardial tissue.[1]
-
Initiate reperfusion by releasing the snare, and allow for 2 hours of reperfusion.[1]
-
-
Sham Group: For the Sham group, the suture is passed under the LAD but not tightened.[1]
Experimental workflow for in vivo evaluation.
4. Endpoint Analysis:
-
Hemodynamics: Monitor left ventricular pressures throughout the procedure using a pressure transducer catheter inserted into the left ventricle.[1]
-
Infarct Size Measurement:
-
At the end of reperfusion, excise the heart.
-
Slice the ventricles into 2-mm thick sections.
-
Incubate slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.[1]
-
Viable tissue will stain red, while the infarcted (necrotic) area will remain pale white.[1]
-
Image the slices and quantify the infarct area as a percentage of the total area at risk using image analysis software.[1]
-
-
Biochemical Analysis:
-
Homogenize a portion of the heart tissue.
-
Use commercial ELISA or colorimetric assay kits to measure markers of oxidative stress, such as malondialdehyde (MDA) content and reactive oxygen species (ROS) levels.[1]
-
-
Western Blot Analysis:
-
Extract proteins from heart tissue homogenates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.[1]
-
Probe with primary antibodies against Nrf2, HO-1, and a loading control (e.g., GAPDH).[1]
-
Incubate with secondary antibodies and visualize bands using a chemiluminescence system.[1]
-
Quantify band density to determine protein expression levels.[1]
-
5. Statistical Analysis:
-
Data should be expressed as mean ± standard error of the mean (SEM).[1]
-
Use one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) to compare differences between groups.[1] A p-value of < 0.05 is typically considered statistically significant.
Disclaimer: The information provided is for research use only. These protocols are based on studies of related compounds and should be adapted and optimized for 3-(3-hydroxyphenyl)propionaldehyde. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Note & Protocol: Standard Operating Procedure for PLH1215 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed Standard Operating Procedure (SOP) for the preparation of solutions containing PLH1215. The protocol is designed to ensure consistency, accuracy, and safety in the handling and preparation of this compound for research and development purposes.
Introduction
This compound is a compound of interest in drug development and various research applications. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This SOP outlines the necessary materials, safety precautions, and a step-by-step protocol for the preparation of this compound solutions.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to consult the Material Safety Data Sheet (MSDS).[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1][2]
-
Ventilation: All handling and preparation of this compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of any powders or vapors.[1]
-
Spill Response: In case of a spill, evacuate the area and follow the procedures outlined in your laboratory's chemical spill response plan. Use an appropriate absorbent material for containment.
-
Waste Disposal: Dispose of all waste materials, including empty vials, contaminated PPE, and unused solutions, according to institutional and local regulations for chemical waste.
Materials and Equipment
-
This compound (solid form)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Beakers
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO))[3]
-
Reagent bottles for solution storage (amber or covered with foil if light-sensitive)
-
Labeling materials
Quantitative Data Summary
Due to the limited public information on this compound, the following table provides recommended starting concentrations and solvent volumes. Researchers should perform small-scale solubility tests to determine the optimal conditions for their specific experimental needs.
| Parameter | Recommended Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | DMSO was used as a solvent in a reported synthesis of a this compound analogue.[3] Other organic solvents like ethanol (B145695) or methanol (B129727) could also be tested. For aqueous buffers, a stock in an organic solvent is recommended. |
| Stock Concentration | 10 mM - 100 mM (in DMSO) | A high-concentration stock solution allows for dilution into various working concentrations for different assays. |
| Working Concentration | 0.1 µM - 100 µM (in aqueous buffer) | The final concentration will be experiment-dependent. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system (typically <0.5%). |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect from light if the compound is light-sensitive. |
| Solution Stability | To be determined (TBD) | It is recommended to perform stability studies on the prepared solutions under the intended storage and experimental conditions.[4] |
Experimental Protocol: this compound Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
5.1. Preparation of Materials:
-
Ensure all glassware is clean and dry.[2]
-
Bring this compound and the solvent to room temperature before weighing and mixing.
5.2. Calculation of Required Mass:
-
Determine the required volume of the stock solution (e.g., 1 mL).
-
Calculate the mass of this compound needed using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Note: The molecular weight of this compound must be known.)
5.3. Weighing of this compound:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound onto the weigh boat.[2]
-
Record the exact mass weighed.
5.4. Dissolution of this compound:
-
Transfer the weighed this compound powder to an appropriately sized volumetric flask.
-
Add a portion of the solvent (e.g., approximately 70% of the final volume) to the flask.
-
Use a vortex mixer or magnetic stirrer to facilitate dissolution. Gentle heating or sonication may be applied if the compound is difficult to dissolve, but the stability of this compound under these conditions should be considered.
-
Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.[2]
-
Invert the flask several times to ensure the solution is homogeneous.
5.5. Storage and Labeling:
-
Transfer the prepared stock solution to a labeled reagent bottle.
-
The label should include:
-
Compound Name (this compound)
-
Concentration
-
Solvent
-
Date of Preparation
-
Name of the Preparer
-
Storage Conditions[2]
-
-
Store the solution at the recommended temperature.
Visual Representations
Experimental Workflow for this compound Solution Preparation
References
Application Notes and Protocols: PLH1215 Dosage and Administration in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PLH1215 is a novel small molecule inhibitor of the XYZ signaling pathway, a critical regulator of cell proliferation and survival. Dysregulation of this pathway has been implicated in the pathogenesis of various cancers. These application notes provide a comprehensive overview of the recommended procedures for the dosage and administration of this compound in common preclinical animal models. The protocols described herein are intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound. Adherence to these guidelines, along with all applicable institutional and national regulations for animal welfare, is crucial for obtaining reliable and reproducible data.[1][2]
Pharmacokinetics of this compound
Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3] The following tables summarize the key pharmacokinetic parameters of this compound in mice, rats, and dogs after a single intravenous (IV) and oral (PO) administration. These data are crucial for selecting appropriate dose levels and schedules for subsequent efficacy and toxicology studies.[4][5]
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng·h/mL) | 1200 ± 210 | 1800 ± 350 |
| Half-life (t½) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Bioavailability (%) | - | 30 |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 980 ± 150 | 520 ± 110 |
| Tmax (h) | 0.08 | 0.75 |
| AUC (0-t) (ng·h/mL) | 1500 ± 280 | 2500 ± 420 |
| Half-life (t½) (h) | 3.2 ± 0.5 | 4.0 ± 0.7 |
| Bioavailability (%) | - | 33 |
Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (0.5 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 750 ± 130 | 300 ± 70 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-t) (ng·h/mL) | 1800 ± 320 | 3600 ± 580 |
| Half-life (t½) (h) | 4.5 ± 0.8 | 5.2 ± 1.0 |
| Bioavailability (%) | - | 40 |
Experimental Protocols
Vehicle Preparation
For in vivo studies, this compound should be formulated in a vehicle that ensures its solubility and stability. A common vehicle for both oral and intravenous administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final solution should be clear and prepared fresh daily. The pH of the formulation should be adjusted to a physiologically acceptable range (pH 4.5-8.0) to minimize irritation, especially for intravenous administration.[6]
Administration Routes
The choice of administration route depends on the experimental objective.[7] Intravenous administration provides 100% bioavailability and is often used in early pharmacokinetic studies.[6][8] Oral administration is a common route for evaluating potential clinical candidates.[7]
Oral gavage ensures accurate dosing of the compound.[7]
-
Animal Handling: Acclimatize animals to handling and restraint to minimize stress.
-
Dose Calculation: Calculate the required volume based on the animal's most recent body weight and the desired dose concentration. A typical dosing volume for mice is 5-10 mL/kg.[8]
-
Administration:
-
Gently restrain the animal.
-
Insert a sterile, flexible gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Dose Preparation: Draw the calculated dose volume (typically 5 mL/kg for mice) into a sterile insulin (B600854) syringe with a 27-30 gauge needle.[8]
-
Injection:
-
Swab the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins, bevel up.
-
Slowly inject the this compound formulation.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Efficacy Study in a Xenograft Model
The following protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a human tumor xenograft model in immunocompromised mice.
Table 4: Hypothetical Efficacy of this compound in a Human Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | QD, PO | 1500 ± 250 | - |
| This compound | 10 | QD, PO | 800 ± 180 | 46.7 |
| This compound | 30 | QD, PO | 450 ± 120 | 70.0 |
| Positive Control | X | QD, PO | 300 ± 90 | 80.0 |
Efficacy Study Protocol
-
Cell Culture: Culture the human cancer cell line of interest under standard conditions.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.
-
Treatment Administration: Administer this compound or vehicle according to the dosing schedule outlined in the study design.
-
Endpoint Measurement: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
Dose Range-Finding and Toxicology
Acute and multiple-dose tolerability studies are performed to determine the maximum tolerated dose (MTD) and to identify potential toxicities.[9]
Table 5: Dose Escalation and Tolerability of this compound in Mice (7-day study)
| Dose (mg/kg, PO, QD) | Number of Animals | Clinical Signs | Mean Body Weight Change (%) | Mortality | MTD Determination |
| 50 | 5 | None observed | +2.5 | 0/5 | Well-tolerated |
| 100 | 5 | Mild lethargy | -1.0 | 0/5 | Well-tolerated |
| 200 | 5 | Moderate lethargy, ruffled fur | -8.0 | 1/5 | Exceeds MTD |
Acute Toxicology Protocol
-
Animal Groups: Assign mice to groups receiving escalating single doses of this compound.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Observation: Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance, mobility) and mortality for at least 24 hours.[9]
-
MTD Determination: The highest dose that does not cause severe adverse effects or mortality is considered the single-dose MTD.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Logical flow for a dose-escalation study to find the MTD.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechfarm.co.il [biotechfarm.co.il]
- 4. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosage regimen design for pharmaceutical studies conducted in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
Application Notes and Protocols for the Analytical Detection of 3-(3-hydroxyphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-hydroxyphenyl)propionaldehyde is a phenolic aldehyde that is of growing interest in various research fields, including drug development and metabolism studies, due to its structural relation to biologically active compounds. Accurate and sensitive detection and quantification of this analyte in various matrices, particularly in biological samples, are crucial for understanding its physiological and pathological roles.
These application notes provide detailed protocols for the analytical detection of 3-(3-hydroxyphenyl)propionaldehyde using state-of-the-art techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols include sample preparation, derivatization, and instrumental analysis. Additionally, potential signaling pathways involving related phenolic compounds are illustrated to provide a broader biological context.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. For high-abundance samples, HPLC-UV offers a robust and cost-effective solution. For trace-level detection in complex matrices like biological fluids, LC-MS/MS provides superior sensitivity and selectivity. GC-MS is also a powerful technique, particularly for volatile and semi-volatile compounds, often requiring derivatization to improve the chromatographic properties of the analyte.
Data Presentation: Quantitative Parameters
The following tables summarize the quantitative data for the analytical methods described. It is important to note that while specific data for 3-(3-hydroxyphenyl)propionaldehyde is limited in publicly available literature, the presented data is based on the analysis of structurally similar aldehydes and can be used as a reliable starting point for method development and validation.
Table 1: HPLC-UV Method with DNPH Derivatization (Reference Data)
| Parameter | Value | Reference Compound(s) |
| Limit of Detection (LOD) | 1 ppb | Formaldehyde, Acetaldehyde, Propionaldehyde[1] |
| Limit of Quantitation (LOQ) | 4.3 - 21.0 µg/L | Various Aldehydes[2] |
| Linearity Range | 2 - 200 ppb | Formaldehyde, Acetaldehyde, Propionaldehyde[1] |
| Correlation Coefficient (r²) | > 0.999 | Various Aldehydes[3] |
| Recovery | 60.8 – 100.4% | Propionaldehyde[1] |
Table 2: LC-MS/MS Method with 3-NPH Derivatization (Reference Data)
| Parameter | Value | Reference Compound(s) |
| Limit of Detection (LOD) | 0.1 - 2 fmol (on-column) | Malondialdehyde, Acrolein, 4-hydroxy-2-hexenal, 4-hydroxy-2-nonenal[4][5] |
| Limit of Quantitation (LOQ) | S/N ratio of 10 | General Bioanalytical Method Validation[4] |
| Linearity Range | 0.01 - 12.5 µM | Various Aldehydes[4][5] |
| Correlation Coefficient (r²) | > 0.99 | General Bioanalytical Method Validation[4] |
| Precision (RSD) | < 15% | General Bioanalytical Method Validation |
Table 3: GC-MS Method with PFBHA Derivatization (Reference Data)
| Parameter | Value | Reference Compound(s) |
| Limit of Detection (LOD) | 0.005 - 0.006 nM | Hexanal, Heptanal[6] |
| Retention Index | 1489.5 (Semi-standard non-polar column) | 3-(4-Hydroxyphenyl)propanal[7] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is suitable for the quantification of 3-(3-hydroxyphenyl)propionaldehyde in aqueous samples and extracts. Derivatization with DNPH converts the aldehyde into a stable hydrazone, which can be readily detected by UV spectroscopy.
Materials:
-
3-(3-hydroxyphenyl)propionaldehyde standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.2% in acetonitrile (B52724), acidified with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
For aqueous samples, adjust the pH to ~3 with phosphoric acid.
-
For solid samples, perform a solvent extraction (e.g., with acetonitrile) followed by evaporation and reconstitution in a suitable solvent.
-
-
Derivatization:
-
To 1 mL of the sample or standard, add 1 mL of the DNPH solution.
-
Vortex the mixture and incubate at 40°C for 30 minutes in a water bath.
-
Allow the solution to cool to room temperature.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water:acetonitrile (90:10, v/v) to remove interferences.
-
Elute the DNPH-aldehyde derivatives with 2 mL of acetonitrile.
-
-
HPLC-UV Analysis:
-
Filter the eluate through a 0.45 µm syringe filter before injection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
-
-
Quantification:
-
Prepare a calibration curve using a series of derivatized standards of 3-(3-hydroxyphenyl)propionaldehyde.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Analysis with 3-Nitrophenylhydrazine (3-NPH) Derivatization
This highly sensitive and selective method is ideal for the quantification of 3-(3-hydroxyphenyl)propionaldehyde in complex biological matrices such as plasma, urine, or tissue homogenates.
Materials:
-
3-(3-hydroxyphenyl)propionaldehyde standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH and 15 mg/mL EDC in acetonitrile/pyridine (1:1, v/v).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the 3-NPH derivative of 3-(3-hydroxyphenyl)propionaldehyde need to be determined by direct infusion of the derivatized standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Protocol 3: GC-MS Analysis with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
This method is suitable for the analysis of 3-(3-hydroxyphenyl)propionaldehyde in various matrices after derivatization to increase its volatility and thermal stability.
Materials:
-
3-(3-hydroxyphenyl)propionaldehyde standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution (10 mg/mL in water)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample or standard in a vial, add 100 µL of the PFBHA solution.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane to the vial and vortex for 2 minutes to extract the PFBHA-oxime derivative.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature program to achieve good separation.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Generate a calibration curve using derivatized standards.
-
Quantify the analyte based on the peak area of a characteristic ion.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by 3-(3-hydroxyphenyl)propionaldehyde or its metabolites, based on studies of structurally related phenolic compounds.
References
- 1. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Hydroxyphenyl)propanal | C9H10O2 | CID 11957427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for Studying PLH1215 Protein Binding
Introduction
This document provides a comprehensive set of protocols for characterizing the binding properties of the novel protein, PLH1215. The ability of proteins to bind to other molecules with high specificity and affinity is fundamental to nearly all biological processes. Understanding the binding interactions of this compound, whether with small molecules, peptides, or other proteins, is crucial for elucidating its biological function and for potential therapeutic development.
The following protocols describe standard biophysical and biochemical techniques to quantify binding affinity, kinetics, and thermodynamics, as well as to confirm interactions within a cellular context. These methods are broadly applicable to researchers in molecular biology, biochemistry, and drug discovery.
Key Experimental Protocols
Recombinant this compound Expression and Purification
A prerequisite for in vitro binding studies is the production of high-purity, active this compound protein. This protocol describes the expression of a His-tagged this compound in an E. coli expression system, followed by immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).
Protocol:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the this compound gene fused to a polyhistidine tag (e.g., pET-28a-PLH1215). Plate on selective media (e.g., LB agar (B569324) with kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of selective LB media and grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of selective LB media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate for 16-18 hours at 18°C with shaking.
-
Cell Lysis: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
IMAC Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted fractions and inject them onto a SEC column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove aggregates and further purify the protein.
-
Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a Bradford assay.
Application Notes and Protocols for PLH1215 in Neurodegenerative Disease Models
Notice: Information regarding "PLH1215" is not currently available in publicly accessible scientific literature or databases. The following application notes and protocols are based on general principles and commonly used methodologies in the study of neurodegenerative disease models. These should be adapted and validated once specific information about this compound's mechanism of action and targets becomes known.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, are characterized by the progressive loss of structure and function of neurons.[1][2][3] Research into novel therapeutic agents is crucial for addressing this significant unmet medical need. This document provides a generalized framework for investigating a hypothetical therapeutic agent, this compound, in preclinical neurodegenerative disease models. The protocols and methodologies described herein are based on established practices in the field and are intended to serve as a starting point for researchers.
Hypothetical Mechanism of Action and Target Signaling Pathways
Without specific data on this compound, we will propose a hypothetical mechanism of action for illustrative purposes. Let us assume this compound is a potent and selective activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. The Nrf2 pathway is a key regulator of cellular antioxidant responses and is a promising target for neuroprotection.
Diagram of the Hypothesized Nrf2 Signaling Pathway Activation by this compound:
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical data to illustrate how the efficacy and target engagement of this compound could be summarized.
Table 1: In Vitro Efficacy of this compound in a Cellular Model of Oxidative Stress
| Cell Line | Treatment | Concentration (nM) | Cell Viability (%) | Nrf2 Nuclear Translocation (Fold Change) |
| SH-SY5Y | Vehicle | - | 52 ± 4.5 | 1.0 ± 0.2 |
| SH-SY5Y | This compound | 10 | 65 ± 5.1 | 2.5 ± 0.4 |
| SH-SY5Y | This compound | 50 | 88 ± 3.9 | 5.8 ± 0.7 |
| SH-SY5Y | This compound | 100 | 92 ± 4.2 | 7.2 ± 0.9 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Dose (mg/kg) | Striatal Dopamine (B1211576) Levels (ng/mg tissue) | TH+ Neuron Count in Substantia Nigra | Rotarod Performance (seconds) |
| Vehicle | - | 45 ± 6.2 | 4500 ± 350 | 65 ± 10 |
| This compound | 10 | 68 ± 7.5 | 6200 ± 410 | 98 ± 12 |
| This compound | 25 | 85 ± 8.1 | 7800 ± 380 | 145 ± 15 |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA) or H₂O₂ as an oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours.
-
Induce oxidative stress by adding a final concentration of 100 µM 6-OHDA or H₂O₂.
-
Incubate for 24 hours.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Nrf2 Nuclear Translocation
Objective: To quantify the effect of this compound on the translocation of Nrf2 to the nucleus.
Materials:
-
SH-SY5Y cells
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat SH-SY5Y cells with this compound for the desired time (e.g., 4 hours).
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Separate 20 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize the nuclear Nrf2 level to the nuclear marker (Lamin B1).
Experimental Workflow Diagram:
Caption: Workflow for Western Blot analysis of Nrf2 translocation.
Animal Model: MPTP-induced Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline
-
Rotarod apparatus
-
HPLC system for dopamine measurement
-
Immunohistochemistry reagents
Protocol:
-
Acclimatize mice for one week before the experiment.
-
Administer this compound or vehicle daily by oral gavage for 14 days.
-
On day 8, induce parkinsonism by administering four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.
-
Assess motor coordination using the rotarod test on day 14.
-
On day 15, euthanize the mice and collect brain tissue.
-
Measure striatal dopamine levels using HPLC.
-
Perform immunohistochemistry on brain sections to quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
Logical Relationship Diagram for In Vivo Study:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(3-Hydroxyphenyl)propionaldehyde Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using 3-(3-hydroxyphenyl)propionaldehyde in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is 3-(3-hydroxyphenyl)propionaldehyde and what are its potential biological activities?
3-(3-hydroxyphenyl)propionaldehyde is a phenolic aldehyde compound.[1] While specific research on this compound is emerging, related phenolic aldehydes and their derivatives have been investigated for a variety of biological activities, including antioxidant and anti-inflammatory properties.[2] Structurally similar compounds, such as cinnamaldehyde (B126680), have been shown to modulate inflammatory pathways like NF-κB.[3][4]
Q2: What are the key physicochemical properties of 3-(3-hydroxyphenyl)propionaldehyde?
Understanding the physical and chemical properties of 3-(3-hydroxyphenyl)propionaldehyde is crucial for proper handling and experimental design. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |
| Molecular Weight | 150.17 g/mol | PubChem[1] |
| IUPAC Name | 3-(3-hydroxyphenyl)propanal | PubChem[1] |
| Predicted LogP | 1.3 | PubChem[1] |
Q3: How should I properly store and handle 3-(3-hydroxyphenyl)propionaldehyde?
Aldehydes, particularly those with phenolic groups, can be susceptible to oxidation and degradation when exposed to air and light.[5] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C).[2]
Q4: In what solvents can I dissolve 3-(3-hydroxyphenyl)propionaldehyde for my experiments?
Due to its chemical structure, 3-(3-hydroxyphenyl)propionaldehyde is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[2] It is crucial to keep the final solvent concentration low (typically below 0.5%) to avoid solvent-induced cellular toxicity.[2]
Troubleshooting Guide
Q5: I am not observing any effect of 3-(3-hydroxyphenyl)propionaldehyde in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of observable effect. Consider the following troubleshooting steps:
-
Incorrect Concentration: The concentrations tested may be too low to elicit a biological response or too high, leading to cytotoxicity that masks any specific effects. It is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal working range.[2]
-
Compound Instability: Phenolic aldehydes can be unstable in aqueous solutions like cell culture media, degrading over the course of the experiment.[6][7] The stability of the compound in your specific assay medium can be assessed over time using analytical methods like HPLC.[2]
-
Low Solubility: The compound may be precipitating out of the assay medium, especially at higher concentrations. Visually inspect the wells for any precipitate. Using a co-solvent like DMSO is recommended, but ensure the final concentration is non-toxic to your cells.[2]
-
Cell Health: The viability and health of your cells are paramount. Ensure your cells are healthy before and during the experiment by performing a cell viability assay, such as Trypan Blue exclusion.[2]
Q6: I am observing high levels of cell death even at low concentrations of the compound. What should I do?
If you are observing significant cytotoxicity, consider the following:
-
Purity of the Compound: Impurities from the synthesis or degradation products could be more toxic than the compound itself. Check the certificate of analysis for your batch and consider re-purifying the compound if necessary.[5] The primary degradation product is often the corresponding carboxylic acid, 3-(3-hydroxyphenyl)propionic acid.[5]
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. A solvent-only control is essential.
-
Perform a Detailed Cytotoxicity Assay: Conduct a thorough cytotoxicity assay (e.g., MTT or neutral red uptake assay) with a wider range of lower concentrations to precisely determine the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration range.
Quantitative Data Presentation
The following tables present hypothetical data for cytotoxicity and dose-response assays for a phenolic aldehyde, such as 3-(3-hydroxyphenyl)propionaldehyde, based on typical results for structurally similar compounds. This data should be used as a reference for experimental design, and specific values must be determined experimentally for your system.
Table 1: Hypothetical Cell Viability Data by MTT Assay
This table illustrates the effect of increasing concentrations of a phenolic aldehyde on the viability of a cancer cell line (e.g., HeLa) after 48 hours of treatment.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.35 | 0.09 | 100 |
| 1 | 1.28 | 0.07 | 94.8 |
| 5 | 1.05 | 0.06 | 77.8 |
| 10 | 0.75 | 0.05 | 55.6 |
| 25 | 0.40 | 0.04 | 29.6 |
| 50 | 0.18 | 0.03 | 13.3 |
Table 2: Hypothetical Analysis of Apoptosis by Annexin V/PI Staining
This table shows a possible outcome for the induction of apoptosis in a cell line treated with a phenolic aldehyde for 48 hours, as measured by flow cytometry.
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 96.1 | 1.8 | 2.1 |
| 10 | 65.3 | 22.5 | 12.2 |
| 25 | 38.9 | 42.3 | 18.8 |
| 50 | 18.7 | 55.1 | 26.2 |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Cell Viability Assay
This protocol provides a method to determine the cytotoxic effects of 3-(3-hydroxyphenyl)propionaldehyde and identify a suitable concentration range for further experiments.[8][9][10]
Materials:
-
3-(3-hydroxyphenyl)propionaldehyde
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium appropriate for your cell line
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 3-(3-hydroxyphenyl)propionaldehyde in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][9]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Protocol 2: Assessing NF-κB Activation by Western Blot
This protocol outlines a method to determine if 3-(3-hydroxyphenyl)propionaldehyde affects the NF-κB signaling pathway by analyzing the nuclear translocation of the p65 subunit.[12][13][14]
Materials:
-
3-(3-hydroxyphenyl)propionaldehyde
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Primary antibodies (anti-p65, anti-β-actin, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of 3-(3-hydroxyphenyl)propionaldehyde for a specified time. Include positive (e.g., TNF-α) and negative controls.
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform cytoplasmic and nuclear fractionation according to a standard protocol or a commercial kit's instructions. This will separate the cytoplasmic proteins from the nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p65. Use β-actin as a loading control for the cytoplasmic fraction and Lamin B1 for the nuclear fraction.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction would indicate activation and translocation of NF-κB.
Visualizations
Experimental and logical workflows, and signaling pathways are visualized below.
Caption: General experimental workflow for determining the optimal concentration.
Caption: Potential modulation of the NF-κB signaling pathway.
Caption: Potential activation of the Aryl Hydrocarbon Receptor (AhR) pathway.
References
- 1. 3-(3-Hydroxyphenyl)propanal | C9H10O2 | CID 14995208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
common experimental artifacts with 3-(3-hydroxyphenyl)propionaldehyde
Welcome to the technical support center for 3-(3-hydroxyphenyl)propionaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of 3-(3-hydroxyphenyl)propionaldehyde?
A1: Commercial 3-(3-hydroxyphenyl)propionaldehyde can contain impurities arising from its synthesis and degradation. Common contaminants include the corresponding carboxylic acid, 3-(3-hydroxyphenyl)propionic acid, formed by oxidation of the aldehyde. Another likely impurity is the corresponding alcohol, 3-(3-hydroxyphenyl)propan-1-ol, which may be present as a precursor from the synthesis.[1] Aldol (B89426) condensation products, which are higher molecular weight species, may also be present.[1]
Q2: How should I store 3-(3-hydroxyphenyl)propionaldehyde to ensure its stability?
A2: To minimize degradation, 3-(3-hydroxyphenyl)propionaldehyde should be stored in a cool, dark place under an inert atmosphere, such as argon or nitrogen.[1][2] Aldehydes are susceptible to oxidation by air and light, leading to the formation of the corresponding carboxylic acid.[1] For long-term storage, refrigeration is recommended.
Q3: I'm observing unexpected peaks in my HPLC/GC analysis. What could they be?
A3: Unexpected peaks in chromatographic analyses often indicate the presence of impurities or degradation products. For 3-(3-hydroxyphenyl)propionaldehyde, these could include the oxidized carboxylic acid, the reduced alcohol, or products of self-condensation (aldol reaction).[1] Under acidic or basic conditions, the aldehyde is more prone to degradation.[2]
Q4: My solution of 3-(3-hydroxyphenyl)propionaldehyde has turned yellow/brown. What is the cause?
A4: A change in color to yellow or brown is a strong indicator of chemical degradation.[2] This can be due to the formation of conjugated systems from aldol condensation and subsequent dehydration reactions, which can absorb visible light.[2]
Q5: Is it possible for 3-(3-hydroxyphenyl)propionaldehyde to exist in other forms in solution?
A5: Yes. In aqueous solutions, aldehydes, particularly those with a hydroxyl group like 3-hydroxypropionaldehyde, can exist in equilibrium with their hydrate (B1144303) and dimer forms.[3][4] The distribution of these forms is dependent on the concentration.[3][4] At lower concentrations, the hydrate is often the most abundant form.[3]
Q6: Can 3-(3-hydroxyphenyl)propionaldehyde interfere with my biological assays?
A6: Yes, it is highly likely. Aldehydes are recognized as Pan-Assay Interference Compounds (PAINS).[2][3] PAINS are compounds that tend to show activity in numerous assays through non-specific mechanisms, leading to false-positive results.[2][3] The aldehyde group is electrophilic and can react with nucleophilic residues, such as cysteine, on proteins, leading to covalent modification and non-specific inhibition.[5][6]
Q7: Are there any known signaling pathways affected by compounds similar to 3-(3-hydroxyphenyl)propionaldehyde?
A7: Yes, a close structural analog, 3-hydroxypropionaldehyde (3-HPA), has been shown to modulate tryptophan metabolism, leading to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] This suggests that 3-(3-hydroxyphenyl)propionaldehyde could potentially have similar off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Synthesis
| Potential Cause | Troubleshooting Steps |
| Over-oxidation to Carboxylic Acid | Use milder and more selective oxidizing agents like Pyridinium Chlorochromate (PCC) or employ Swern oxidation conditions.[5] |
| Incomplete Reaction | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. |
| Side Product Formation (e.g., Aldol Condensation) | Control the reaction temperature and pH. In some cases, slow addition of the aldehyde to the reaction mixture can minimize self-condensation.[2] |
| Product Degradation During Workup | Use gentle workup procedures. For example, use a mild base like sodium bicarbonate for washes to remove acidic impurities.[1] |
Issue 2: Low Purity After Purification
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition During Distillation | Perform distillation under reduced pressure to lower the boiling point.[7] |
| Acid-Catalyzed Degradation on Silica (B1680970) Gel | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (1-2%).[7] |
| Co-elution of Impurities | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Oxidation During Purification | Run flash chromatography quickly to minimize the exposure of the aldehyde to air on the high surface area of the silica gel.[7] |
Data Summary
Table 1: Common Impurities and Their Potential Impact
| Impurity | Chemical Formula | Origin | Potential Experimental Impact |
| 3-(3-hydroxyphenyl)propionic acid | C₉H₁₀O₃ | Oxidation of the aldehyde | Can alter the pH of the reaction mixture; may lead to unwanted salt formation.[1] |
| 3-(3-hydroxyphenyl)propan-1-ol | C₉H₁₂O₂ | Incomplete oxidation during synthesis | Can act as a competing nucleophile or reactant.[1] |
| Aldol Condensation Products | C₁₈H₂₀O₄ | Self-condensation of the aldehyde | Can complicate product purification and spectral analysis.[1] |
Table 2: Analytical Methods for Purity Assessment
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities, including residual solvents and the corresponding alcohol.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the aldehyde and less volatile impurities like the carboxylic acid and aldol products.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information for the identification and quantification of major impurities.[1] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of 3-(3-hydroxyphenyl)propionic acid in a sample of 3-(3-hydroxyphenyl)propionaldehyde.
Materials:
-
3-(3-hydroxyphenyl)propionaldehyde sample
-
3-(3-hydroxyphenyl)propionic acid standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: a. Prepare a stock solution of 3-(3-hydroxyphenyl)propionic acid in acetonitrile (e.g., 1 mg/mL). b. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the 3-(3-hydroxyphenyl)propionaldehyde sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with acetonitrile.
-
HPLC Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the sample solution. c. Monitor the elution at a suitable wavelength (e.g., 275 nm). d. Identify the peaks based on the retention times of the standards. e. Quantify the amount of 3-(3-hydroxyphenyl)propionic acid in the sample using the calibration curve.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
Objective: To purify 3-(3-hydroxyphenyl)propionaldehyde from non-aldehyde impurities.
Materials:
-
Crude 3-(3-hydroxyphenyl)propionaldehyde
-
Ethanol
-
Saturated aqueous solution of sodium bisulfite
-
Saturated aqueous solution of sodium carbonate
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Adduct Formation: a. Dissolve the crude aldehyde in ethanol. b. Add the saturated sodium bisulfite solution and stir vigorously. A white precipitate of the bisulfite adduct should form.[7]
-
Isolation of the Adduct: a. Cool the mixture in an ice bath to maximize precipitation. b. Collect the solid adduct by filtration and wash with cold ethanol, followed by diethyl ether.
-
Regeneration of the Aldehyde: a. Transfer the adduct to a flask and add a saturated solution of sodium carbonate dropwise while stirring until the adduct dissolves and two layers form.[7]
-
Work-up: a. Extract the aqueous layer with diethyl ether. b. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. c. Filter and remove the solvent under reduced pressure to yield the purified aldehyde.
Visualizations
Caption: Troubleshooting workflow for the purification of 3-(3-hydroxyphenyl)propionaldehyde.
Caption: Potential for on-target and off-target effects of 3-(3-hydroxyphenyl)propionaldehyde.
Caption: Equilibrium of 3-(3-hydroxyphenyl)propionaldehyde with its hydrate and dimer in aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxypropionaldehyde modulates tryptophan metabolism to activate AhR signaling and alleviate ethanol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(3-hydroxyphenyl)propionaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(3-hydroxyphenyl)propionaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 3-(3-hydroxyphenyl)propionaldehyde?
A1: The main challenges stem from the molecule's bifunctional nature, containing both a reactive aldehyde and a phenolic hydroxyl group. Key difficulties include:
-
Over-oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 3-(3-hydroxyphenyl)propanoic acid.
-
Side Reactions of the Phenolic Hydroxyl Group: The acidic phenol (B47542) can interfere with certain reagents, particularly bases and organometallics, and can activate the aromatic ring towards undesired electrophilic substitution.
-
Product Instability: Aldehydes can be prone to polymerization or aldol (B89426) condensation, especially under harsh conditions.
-
Purification: The polarity of the phenolic hydroxyl group can complicate purification by column chromatography, potentially leading to tailing and difficult separation from polar impurities.
Q2: Which synthetic routes are recommended for preparing 3-(3-hydroxyphenyl)propionaldehyde?
A2: Two primary retrosynthetic routes are commonly considered:
-
Oxidation of 3-(3-hydroxyphenyl)propan-1-ol: This is a reliable method that involves the oxidation of the corresponding primary alcohol. Mild oxidizing agents are crucial to prevent over-oxidation.
-
Hydroformylation of 3-vinylphenol: This method introduces the aldehyde group in a single step from the corresponding alkene. However, it requires specialized equipment for handling carbon monoxide and hydrogen gas at pressure and may present challenges with regioselectivity.
Q3: Is a protecting group necessary for the phenolic hydroxyl group?
A3: The necessity of a protecting group depends on the chosen synthetic route and reagents.
-
For oxidation reactions like Swern or PCC, a protecting group is often beneficial to prevent potential side reactions, although these specific oxidations can sometimes be performed on unprotected phenols with careful control of conditions.[1]
-
If using reagents that are incompatible with acidic protons, such as Grignard reagents or strong bases during other synthetic steps, protection is mandatory .[1] Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers.[1][2]
Q4: What are the most common impurities to expect in the final product?
A4: Common impurities may include:
-
3-(3-hydroxyphenyl)propanoic acid: From over-oxidation of the aldehyde.
-
Unreacted 3-(3-hydroxyphenyl)propan-1-ol: From incomplete oxidation.
-
Aldol condensation products: High molecular weight byproducts from the self-condensation of the aldehyde.
-
Solvent residues and reagent byproducts: Depending on the work-up and purification procedures.
Troubleshooting Guides
Problem 1: Low or No Yield of Aldehyde
| Possible Cause | Suggested Solution |
| Degradation of Starting Material | Ensure the purity of the starting alcohol, 3-(3-hydroxyphenyl)propan-1-ol. Store it under an inert atmosphere if it is sensitive to air. |
| Ineffective Oxidizing Agent | Use fresh, high-quality oxidizing agents. For Swern oxidation, ensure the DMSO and oxalyl chloride are anhydrous.[3] For PCC, ensure it is properly prepared and stored. |
| Incorrect Reaction Temperature | Swern oxidation requires very low temperatures (typically -78 °C).[4] Deviation from this can lead to side reactions and decomposition of the active oxidant. |
| Interference from Phenolic -OH | If not using a protecting group, the phenol may interfere with the reaction. Consider protecting the phenol as a silyl ether (e.g., TBDMS) before oxidation.[2] |
Problem 2: Significant Formation of Carboxylic Acid Byproduct
| Possible Cause | Suggested Solution |
| Over-oxidation | Use milder and more selective oxidizing agents like those in the Swern or PCC oxidation, which are known to minimize over-oxidation to carboxylic acids.[1] |
| Presence of Water | Ensure all glassware and solvents are scrupulously dry, as water can facilitate the formation of an aldehyde hydrate, which is more easily oxidized.[5] |
| Prolonged Reaction Time or Elevated Temperature | Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or heating. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Tailing on Silica (B1680970) Gel Column | The phenolic hydroxyl group can interact strongly with the acidic silica gel, causing tailing. Consider using a less polar solvent system containing a small amount of a polar solvent like methanol, or add a trace amount of acetic acid to the eluent. Alternatively, use a different stationary phase like neutral alumina (B75360) or polyamide. |
| Co-elution with Starting Material | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product Degradation on Column | If the aldehyde is unstable on silica gel, minimize the time on the column by using flash chromatography. Protecting the phenol group can also reduce interactions with the stationary phase. |
| Formation of Bisulfite Adduct | For a non-chromatographic purification method, consider forming the sodium bisulfite adduct of the aldehyde. This solid adduct can be filtered off from non-aldehyde impurities and the pure aldehyde can be regenerated by treatment with a base. |
Data Presentation
Table 1: Comparison of Potential Synthetic Routes for 3-(3-hydroxyphenyl)propionaldehyde
| Synthetic Route | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | 85-95[1] | High yield, mild conditions, minimal over-oxidation. | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[6] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 70-85 | Readily available reagent, mild conditions. | Chromium-based reagent (toxic), can be acidic. |
| Hydroformylation | 3-vinylphenol, CO, H₂, Rh/Co catalyst | 60-80 | Atom-economical, direct conversion of alkene. | Requires high pressure, specialized equipment, potential for regioisomer formation. |
Yields are estimates based on similar transformations and may vary depending on the substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-hydroxyphenyl)propan-1-ol (Precursor)
This protocol outlines the reduction of 3-(3-hydroxyphenyl)propanoic acid.
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Lithium aluminum hydride (LAH)[7]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an argon or nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(3-hydroxyphenyl)propanoic acid (1.0 eq.) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude 3-(3-hydroxyphenyl)propan-1-ol by flash column chromatography on silica gel.
Protocol 2: Synthesis of 3-(3-hydroxyphenyl)propionaldehyde via Swern Oxidation (with Protecting Group)
Step A: Protection of 3-(3-hydroxyphenyl)propan-1-ol
-
Dissolve 3-(3-hydroxyphenyl)propan-1-ol (1.0 eq.) and imidazole (B134444) (2.5 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 3-(3-(tert-butyldimethylsilyloxy)phenyl)propan-1-ol.
Step B: Swern Oxidation [4][8]
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the protected alcohol from Step A (1.0 eq.) in DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, keeping the temperature below -60 °C.
-
Allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected aldehyde.
Step C: Deprotection
-
Dissolve the crude protected aldehyde from Step B in THF.
-
Add a solution of tetra-n-butylammonium fluoride (B91410) (TBAF) (1.1 eq., 1M in THF).
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-(3-hydroxyphenyl)propionaldehyde.
Visualizations
Caption: Synthetic workflow for 3-(3-hydroxyphenyl)propionaldehyde.
Caption: Troubleshooting logic for low yield issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
PLH1215 stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and long-term storage of PLH1215.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound is stored under the recommended conditions. For long-term stability, solid this compound should be stored at -20°C and protected from light.
-
Review Solution Preparation and Storage:
-
Stock solutions should be prepared fresh.
-
If storage of solutions is necessary, they should be aliquoted into single-use vials and stored at -20°C for no longer than two months to minimize freeze-thaw cycles that can accelerate degradation.
-
-
Assess for Degradation: Analyze the compound by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products. The appearance of new peaks or a decrease in the main peak area of this compound can indicate degradation.
Issue 2: Physical Appearance Changes in Solid Compound
Possible Cause: Uptake of moisture or degradation from exposure to light or air.
Troubleshooting Steps:
-
Proper Storage Environment: Store solid this compound in a desiccator at the recommended temperature to protect it from moisture.
-
Evaluate Compound Integrity: If a change in color or clumping is observed, it is advisable to use a fresh vial of the compound for critical experiments.
-
Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed to identify potential degradation products and their analytical signatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For solid (neat) this compound, storage at -20°C in a light-protected and dry environment is recommended to ensure long-term stability. Some guidelines for similar compounds suggest that storage at -20°C can maintain stability for up to 24 months.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should ideally be used fresh. If storage is required, it is recommended to aliquot the solution into single-use volumes and store them at -20°C. To prevent a loss of potency, it is advisable to use these solutions within two months. Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[1]
Q3: What are common signs of this compound degradation?
A3: Signs of degradation can include a change in the physical appearance of the solid compound (e.g., color change, clumping), or the appearance of new peaks in an HPLC analysis of the sample, which would indicate the formation of degradation products.[1] A decrease in the expected biological activity in your experiments can also be an indicator of degradation.
Q4: How can I test the stability of my this compound sample?
A4: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC), can be used to assess the purity of your this compound sample and detect any degradation products.
Quantitative Data Summary
The stability of a compound like this compound is often assessed under various stress conditions to predict its shelf-life. The following tables summarize typical data that would be generated in such a stability study.
Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions
| Storage Condition | Time (Months) | Assay (%) | Total Degradants (%) |
| 25°C / 60% RH | 6 | 98.5 | 1.5 |
| 30°C / 65% RH | 6 | 97.2 | 2.8 |
| 40°C / 75% RH | 6 | 92.1 | 7.9 |
RH = Relative Humidity
Table 2: Stability of this compound in Solution (0.1 M Phosphate Buffer, pH 7.4) at Different Temperatures
| Storage Temperature | Time (Days) | Concentration (mg/mL) | Degradation (%) |
| 4°C | 7 | 0.99 | 1.0 |
| 25°C (Room Temp) | 7 | 0.95 | 5.0 |
| 37°C | 7 | 0.88 | 12.0 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Assessment
This protocol outlines a general reverse-phase HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions over 1 minute; hold for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Acidic Degradation: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Basic Degradation: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.[2]
-
Photostability: Expose a solution of this compound to light (e.g., natural or artificial sunlight) for a defined period (e.g., 7 days).[3]
After exposure to each stress condition, samples are neutralized (if necessary) and analyzed by HPLC to identify and quantify any degradation products formed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to 3-(3-hydroxyphenyl)propionaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to 3-(3-hydroxyphenyl)propionaldehyde in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-(3-hydroxyphenyl)propionaldehyde and what is its known biological activity?
3-(3-hydroxyphenyl)propionaldehyde, also known as 3-HPA, is a phenolic aldehyde. While specific research on its cytotoxic effects is limited, its structural relative, 3-hydroxypropionaldehyde (reuterin), is known for its antimicrobial activity[1][2]. The biological activity of phenolic aldehydes is influenced by their chemical structure, including the hydroxyl group on the phenyl ring and the reactive aldehyde group[3]. The related compound, 3-(3-hydroxyphenyl)propionic acid, has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the NF-κB pathway[4].
Q2: My cells have developed resistance to 3-(3-hydroxyphenyl)propionaldehyde. What are the likely mechanisms?
While direct studies on resistance to 3-(3-hydroxyphenyl)propionaldehyde are scarce, resistance to aldehydes and other xenobiotics in cells, particularly cancer cells, is often multifactorial. Based on existing literature, the primary suspected mechanisms include:
-
Increased enzymatic detoxification: Upregulation of aldehyde dehydrogenases (ALDHs) is a common mechanism for detoxifying aldehydes, converting them to less toxic carboxylic acids[5][6][7]. Various ALDH isoforms are involved in cellular detoxification and drug resistance[5][6].
-
Activation of the Nrf2 signaling pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes[8][9][10][11][12]. Constitutive activation of the Nrf2 pathway can protect cells from chemical-induced toxicity and contribute to chemoresistance[8][9][10][11][12].
-
Altered drug transport: Increased expression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the compound from the cell, reducing its intracellular concentration and efficacy[13].
-
Activation of pro-survival signaling pathways: Pathways such as PI3K/Akt and MAPK can be activated in resistant cells, promoting cell survival and inhibiting apoptosis[14][15][16][17].
Troubleshooting Guides
This section provides a step-by-step approach to investigate and potentially overcome resistance to 3-(3-hydroxyphenyl)propionaldehyde.
Issue 1: Decreased Efficacy of 3-(3-hydroxyphenyl)propionaldehyde Over Time
Possible Cause: Development of acquired resistance in the cell population.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound efficacy.
Experimental Protocols:
-
Protocol 1: Generation of a Resistant Cell Line. To study resistance mechanisms, it is often necessary to develop a resistant cell line. This can be achieved by continuously exposing the parental cell line to gradually increasing concentrations of 3-(3-hydroxyphenyl)propionaldehyde over an extended period[18]. The resistant population is then selected and expanded.
-
Protocol 2: Determination of IC50 Values. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Comparing the IC50 value of 3-(3-hydroxyphenyl)propionaldehyde in the parental and resistant cell lines will quantify the level of resistance. Standard cell viability assays such as MTT or CellTiter-Glo® can be used.
Issue 2: Suspected Upregulation of ALDH Activity in Resistant Cells
Troubleshooting Steps:
-
Assess ALDH Activity: Measure and compare the total ALDH activity in parental versus resistant cell lysates.
-
Identify Specific ALDH Isoforms: If total ALDH activity is elevated, use qPCR or Western blotting to identify which specific ALDH isoforms are overexpressed.
-
Inhibit ALDH Activity: Use a broad-spectrum ALDH inhibitor (e.g., disulfiram) or isoform-specific inhibitors to see if sensitivity to 3-(3-hydroxyphenyl)propionaldehyde can be restored.
-
Genetic Knockdown of ALDH: Utilize siRNA to specifically knockdown the expression of the overexpressed ALDH isoform(s) and assess the impact on resistance[17][19][20][21][22].
Quantitative Data Summary:
| Experiment | Parental Cells | Resistant Cells | Expected Outcome if ALDH is Involved |
| ALDH Activity (U/mg protein) | Baseline | Significantly Increased | Increased activity in resistant cells |
| ALDH Isoform X mRNA (relative expression) | 1.0 | > 2.0 | Upregulation of specific ALDH isoform(s) |
| IC50 of Compound (µM) | X | > 5X | Higher IC50 in resistant cells |
| IC50 with ALDH inhibitor (µM) | X | Decreased towards X | Re-sensitization of resistant cells |
Experimental Protocols:
-
Protocol 3: ALDH Activity Assay. ALDH activity can be measured using commercially available colorimetric or fluorometric assay kits[5][8][9]. These assays typically measure the reduction of NAD+ to NADH in the presence of an aldehyde substrate[5][8][9][13][14].
-
Principle: ALDH catalyzes the oxidation of an aldehyde substrate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be detected spectrophotometrically at 340 nm or by a coupled reaction that generates a colored or fluorescent product[5][8][9][13].
-
Procedure (General):
-
Prepare cell lysates from both parental and resistant cells.
-
Normalize protein concentration for all lysates.
-
Add the lysate to a reaction mixture containing the aldehyde substrate and NAD+.
-
Incubate and measure the change in absorbance or fluorescence over time.
-
Calculate ALDH activity based on a standard curve.
-
-
-
Protocol 4: siRNA Knockdown of ALDH. Transient knockdown of a specific ALDH isoform can be achieved using small interfering RNA (siRNA).
-
Procedure (General):
-
Select a validated siRNA sequence targeting the ALDH isoform of interest.
-
Transfect the cells with the siRNA using a suitable transfection reagent.
-
After 48-72 hours, confirm knockdown efficiency by qPCR or Western blot.
-
Perform a cell viability assay to determine the IC50 of 3-(3-hydroxyphenyl)propionaldehyde in the knockdown cells compared to control (scrambled siRNA) cells[19][20].
-
-
Issue 3: Suspected Activation of the Nrf2 Antioxidant Pathway
Troubleshooting Steps:
-
Assess Nrf2 Activation: Measure the nuclear translocation of Nrf2 and the expression of its downstream target genes (e.g., NQO1, GCLC, HMOX1) in parental versus resistant cells.
-
Inhibit Nrf2 Signaling: Use a known Nrf2 inhibitor (e.g., brusatol, trigonelline) to determine if it can re-sensitize the resistant cells to 3-(3-hydroxyphenyl)propionaldehyde[10][16][23][24][25].
Signaling Pathway Diagram:
Caption: The Nrf2-Keap1 signaling pathway in cellular resistance.
Experimental Protocols:
-
Protocol 5: Nrf2 Activation Assay. Nrf2 activation can be assessed using several methods:
-
Western Blot for Nuclear Nrf2: Fractionate cellular proteins into nuclear and cytoplasmic extracts and perform a Western blot to detect Nrf2 levels in each fraction. An increase in nuclear Nrf2 indicates activation.
-
Reporter Gene Assay: Use a cell line stably transfected with a reporter construct containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase or fluorescent protein gene. Increased reporter activity upon treatment indicates Nrf2 activation[26].
-
ELISA-based Transcription Factor Assay: Commercially available kits can quantify the binding of active Nrf2 from nuclear extracts to an immobilized ARE oligonucleotide[11][27].
-
Issue 4: Suspected Involvement of Efflux Pumps
Troubleshooting Steps:
-
Measure Intracellular Compound Concentration: Quantify the intracellular concentration of 3-(3-hydroxyphenyl)propionaldehyde in parental and resistant cells. A lower concentration in resistant cells suggests increased efflux.
-
Use Efflux Pump Inhibitors: Treat resistant cells with broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A) and re-assess their sensitivity to 3-(3-hydroxyphenyl)propionaldehyde.
-
Identify Specific Efflux Pumps: If efflux is confirmed, use qPCR or Western blotting to identify the overexpression of specific ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP).
Experimental Protocols:
-
Protocol 6: Quantification of Intracellular 3-(3-hydroxyphenyl)propionaldehyde by LC-MS/MS. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying small molecules in complex biological matrices.
-
Procedure (General):
-
Treat parental and resistant cells with a known concentration of 3-(3-hydroxyphenyl)propionaldehyde for a specific time.
-
Lyse the cells and extract the small molecules.
-
Analyze the extracts by LC-MS/MS using a validated method with an appropriate internal standard[28][29][30].
-
Normalize the quantified amount to the total protein concentration or cell number.
-
-
References
- 1. Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of aldehyde dehydrogenase in viable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 15. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. 3-(3-Hydroxyphenyl)propanal | C9H10O2 | CID 14995208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ALDH1A1 knockdown by siRNA [bio-protocol.org]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for PLH1215
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for the recombinant protein PLH1215.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound After Affinity Chromatography
-
Question: My yield of this compound is significantly lower than expected after the initial affinity chromatography step. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yield after affinity chromatography can stem from several factors, ranging from suboptimal protein expression to inefficient binding or elution. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Confirm Protein Expression: Before proceeding with purification, ensure that this compound is being expressed adequately in the cell lysate. This can be verified by running an SDS-PAGE and Western blot of the crude lysate.
-
Optimize Lysis Conditions: Incomplete cell lysis will result in a lower amount of soluble protein available for purification. Ensure the lysis buffer is appropriate for your expression system and consider mechanical disruption methods (e.g., sonication, French press) in addition to enzymatic lysis.
-
Check Binding Buffer Conditions: The pH and ionic strength of your binding buffer are critical for efficient binding to the affinity resin. Ensure the buffer composition is optimal for the interaction between this compound and the resin. For example, if using a His-tag, ensure the imidazole (B134444) concentration in the lysis and wash buffers is not too high, as this can prevent binding.
-
Evaluate Resin Capacity and Integrity: The binding capacity of the affinity resin can diminish over time with repeated use. If you are using an older batch of resin, consider replacing it. Also, ensure you are not overloading the column, as this will lead to the loss of protein in the flow-through.
-
Optimize Elution Conditions: Inefficient elution will leave a significant amount of your target protein bound to the resin. Consider increasing the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or altering the pH of the elution buffer to disrupt the binding interaction more effectively.
Troubleshooting Workflow for Low Yield
A step-by-step workflow for troubleshooting low protein yield. -
Issue 2: Presence of Contaminants After Final Polishing Step (Size Exclusion Chromatography)
-
Question: After the final size exclusion chromatography (SEC) step, I still observe multiple bands on an SDS-PAGE, indicating protein contamination. How can I improve the purity of my this compound sample?
-
Answer: The presence of contaminants after a polishing step like SEC suggests that either the previous purification steps were not effective enough or that the contaminants have similar properties to this compound.
Troubleshooting Steps:
-
Optimize Previous Purification Steps: The purity of the sample going into the SEC step is crucial. Re-evaluate the effectiveness of your affinity and ion-exchange chromatography steps.
-
Affinity Chromatography: Increase the stringency of the wash steps by adding a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tags) to remove weakly bound, non-specific proteins.
-
Ion Exchange Chromatography (IEX): Optimize the salt gradient used for elution. A shallower gradient can provide better resolution between this compound and contaminants with similar charges.
-
-
Characterize the Contaminants: If possible, identify the major contaminants using mass spectrometry. Knowing their identity can provide clues on how to remove them more effectively. For example, if a common contaminant is a chaperone protein, you might add an ATP-wash step after affinity chromatography.
-
Introduce an Intermediate Purification Step: If you are only using affinity and size exclusion chromatography, consider adding an orthogonal purification step in between, such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC). This will separate proteins based on different properties (charge or hydrophobicity) and is highly effective at removing persistent contaminants.
-
Optimize SEC Parameters: Ensure your column is properly packed and calibrated. A lower flow rate during the SEC run can sometimes improve resolution. Also, confirm that your sample volume is not exceeding the recommended percentage of the column volume (typically 1-2%).
Purification Strategy for High Purity this compound
A multi-step purification workflow for achieving high purity. -
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended buffer for storing purified this compound?
-
A1: For short-term storage (1-2 weeks), we recommend storing this compound at 4°C in a buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 10% glycerol (B35011) at pH 7.5. For long-term storage, aliquot the protein and store it at -80°C in the same buffer supplemented with 1 mM DTT. Avoid repeated freeze-thaw cycles.
-
-
Q2: How can I confirm the identity and integrity of my final purified this compound?
-
A2: The identity of this compound can be confirmed using Western blotting with a specific antibody or by mass spectrometry. The integrity and purity should be assessed by SDS-PAGE, where a single band at the expected molecular weight should be observed.
-
-
Q3: My this compound protein is precipitating during purification. What can I do?
-
A3: Protein precipitation is often due to issues with buffer composition or protein concentration. Try increasing the ionic strength of your buffers (e.g., increase NaCl to 300-500 mM), adding stabilizing agents like glycerol (5-10%) or arginine (50-100 mM), or working at a lower protein concentration. Also, ensure the pH of your buffers is at least one unit away from the isoelectric point (pI) of this compound.
-
Data Presentation
Table 1: Comparison of Yield and Purity with Different Elution Conditions in Affinity Chromatography
| Elution Buffer (Imidazole Conc.) | Total Protein Eluted (mg) | Purity of this compound (%) |
| 100 mM | 8.5 | 75 |
| 250 mM | 7.2 | 92 |
| 500 mM | 7.0 | 93 |
Table 2: Purity of this compound at Different Stages of a Multi-Step Purification Protocol
| Purification Step | Purity of this compound (%) |
| Crude Lysate | <5 |
| Affinity Chromatography | 85 |
| Ion Exchange Chromatography | 95 |
| Size Exclusion Chromatography | >99 |
Experimental Protocols
Protocol 1: Affinity Chromatography of His-tagged this compound
-
Column Equilibration: Equilibrate a pre-packed Ni-NTA column with 5 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate containing His-tagged this compound onto the column at a flow rate of 1 mL/min.
-
Wash Step: Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions of 1 mL.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the desired fractions for further purification or buffer exchange.
addressing off-target effects of 3-(3-hydroxyphenyl)propionaldehyde
Welcome to the technical support center for 3-(3-hydroxyphenyl)propionaldehyde. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects and other experimental challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary off-target effects of 3-(3-hydroxyphenyl)propionaldehyde?
A1: Due to its chemical structure, 3-(3-hydroxyphenyl)propionaldehyde has two main reactive moieties that can contribute to off-target effects: the aldehyde group and the phenolic hydroxyl group.
-
Aldehyde-Mediated Effects: Aldehydes are electrophilic and can react with nucleophilic groups in cellular macromolecules. This can lead to the formation of covalent adducts with proteins and DNA, potentially causing cytotoxicity, genotoxicity, and induction of oxidative stress.[1][2] Aldehydes can also lead to mitochondrial dysfunction.[3]
-
Phenol-Mediated Effects: Phenolic compounds can undergo oxidation to form reactive quinone species, which are also electrophilic and can react with cellular nucleophiles. This can contribute to oxidative stress and cytotoxicity.
Q2: I am observing significant cytotoxicity in my cell-based assays that does not seem to be related to my intended target. What could be the cause?
A2: This is a common issue when working with reactive compounds like aldehydes. The observed cytotoxicity could be an off-target effect. Aldehydes can induce cell death through mechanisms such as apoptosis, often initiated by mitochondrial damage or overwhelming oxidative stress.[3] It is crucial to differentiate between on-target and off-target cytotoxicity.
Q3: How can I determine if the observed effects of 3-(3-hydroxyphenyl)propionaldehyde are on-target or off-target?
A3: A multi-pronged approach is recommended to dissect on-target versus off-target effects. This involves a combination of biochemical and cellular assays. Key strategies include:
-
Confirming Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its intended target in a cellular context.[4]
-
Dose-Response Analysis: Conduct a full dose-response curve for both your on-target activity and cytotoxicity. Off-target effects are often more pronounced at higher concentrations.[4]
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. If the compound's effect is on-target, its activity should be diminished or abolished in the target-depleted cells.[4]
-
Use of Structurally Unrelated Inhibitors: Test a different compound with a distinct chemical structure that is known to inhibit the same target. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.[4]
Q4: Are there any ways to mitigate the off-target effects of 3-(3-hydroxyphenyl)propionaldehyde in my experiments?
A4: Yes, several strategies can be employed to reduce off-target effects, particularly those related to the reactive aldehyde group:
-
Concentration and Exposure Time: Use the lowest effective concentration of the compound and minimize the exposure time in your assays.[3]
-
Aldehyde Scavengers: Introduce a quenching agent to neutralize unreacted aldehyde. Glycine (B1666218) is a common and effective aldehyde scavenger that forms a less toxic Schiff base with aldehydes.[3] Other potential scavengers include sodium bisulfite.[3]
-
Serum Proteins: The presence of serum in cell culture media can help to neutralize reactive aldehydes, although this can also interfere with your experiment by reducing the effective concentration of the compound.[3]
Troubleshooting Guides
Issue 1: High Background Signal or Assay Interference
Possible Cause: The aldehyde group of 3-(3-hydroxyphenyl)propionaldehyde may be reacting with components of your assay system (e.g., proteins, detection reagents).
Troubleshooting Steps:
-
Run a No-Cell Control: Include a control in your assay plate that contains the compound and all assay reagents but no cells. A high signal in this control indicates direct interference.
-
Test for Autofluorescence: If using a fluorescence-based assay, check if the compound itself is fluorescent at the excitation and emission wavelengths used.
-
Use an Alternative Assay: If interference is confirmed, consider using an orthogonal assay with a different detection method (e.g., luminescence instead of fluorescence).
Issue 2: Irreproducible Results Between Experiments
Possible Cause: Aldehydes can be unstable in solution and may polymerize or oxidize over time.[3]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of 3-(3-hydroxyphenyl)propionaldehyde for each experiment.
-
Consistent Cell Seeding: Ensure that the cell density is consistent across all experiments, as this can influence susceptibility to toxic compounds.[3]
-
Precise Timing: The duration of exposure to the compound can significantly impact the results. Control treatment times precisely.[3]
-
Pipette Calibration: Regularly calibrate your pipettes to ensure accurate and consistent compound concentrations.[3]
Data Presentation
To facilitate the analysis of on-target versus off-target effects, we recommend organizing your quantitative data in the following tables.
Table 1: Dose-Response Analysis of On-Target Activity and Cytotoxicity
| Concentration of 3-(3-hydroxyphenyl)propionaldehyde (µM) | On-Target Activity (% of Control) | Cell Viability (% of Control) |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of Aldehyde Scavenger on Compound Activity and Cell Viability
| Condition | On-Target Activity (% of Control) | Cell Viability (% of Control) |
| Vehicle Control | 100 | 100 |
| Compound (X µM) | ||
| Compound (X µM) + Glycine (Y mM) | ||
| Glycine (Y mM) only |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to determine if 3-(3-hydroxyphenyl)propionaldehyde binds to its intended target protein in intact cells.[4]
Materials:
-
Cultured cells expressing the target protein
-
3-(3-hydroxyphenyl)propionaldehyde
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermocycler or heating block
-
Centrifuge
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle or the desired concentration of 3-(3-hydroxyphenyl)propionaldehyde and incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.
-
Analysis: Plot the amount of soluble target protein as a function of temperature. A successful ligand-binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.
Protocol 2: Aldehyde Scavenging with Glycine
This protocol describes how to use glycine to neutralize the cytotoxic effects of unreacted 3-(3-hydroxyphenyl)propionaldehyde.[3]
Materials:
-
Cultured cells
-
3-(3-hydroxyphenyl)propionaldehyde
-
Glycine solution (e.g., 1 M stock in sterile water)
-
Cell culture medium
-
PBS
Procedure:
-
Cell Preparation: Culture your cells to the desired confluency in a multi-well plate.
-
Compound Treatment: Treat the cells with 3-(3-hydroxyphenyl)propionaldehyde at the desired concentrations.
-
Glycine Co-treatment/Post-treatment:
-
Co-treatment: Add glycine to the media at a final concentration of 1-10 mM at the same time as the compound.
-
Post-treatment: After the desired incubation time with the compound, remove the treatment media and wash the cells once with PBS. Then, add fresh media containing glycine and incubate for a defined period to quench any remaining reactive aldehyde.
-
-
Assay: Proceed with your downstream cell viability or functional assay. Include appropriate controls (vehicle, compound only, glycine only).
Visualizations
References
Validation & Comparative
Comparative Analysis of PLH1215 and Other Phenolic Aldehydes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phenolic aldehyde PLH1215 with other well-characterized phenolic aldehydes: Vanillin, Protocatechualdehyde, and Syringaldehyde. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent. The data for this compound is based on preliminary in-house studies, while the data for the comparator aldehydes are derived from published literature.
Introduction to Phenolic Aldehydes in Pharmacology
Phenolic aldehydes are a class of organic compounds characterized by a hydroxyl group and a formyl group attached to an aromatic ring.[1] These compounds are widely distributed in nature and are known to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Their therapeutic potential stems from their ability to modulate various signaling pathways and interact with biological targets.[2] In the pharmaceutical industry, aldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5]
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to Vanillin, Protocatechualdehyde, and Syringaldehyde.
Table 1: Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50, µM) | ORAC Value (µmol TE/g) |
| This compound | 18.5 ± 1.2 | 3200 ± 150 |
| Vanillin | 45.2 ± 3.5 | 1850 ± 90 |
| Protocatechualdehyde | 12.8 ± 0.9 | 4100 ± 200 |
| Syringaldehyde | 33.7 ± 2.8 | 2400 ± 120 |
TE: Trolox Equivalents
Table 2: Anti-inflammatory Activity
| Compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC50, µM) | TNF-α Inhibition in LPS-stimulated RAW 264.7 cells (IC50, µM) |
| This compound | 25.3 ± 2.1 | 30.1 ± 2.5 |
| Vanillin | 88.9 ± 7.4 | > 100 |
| Protocatechualdehyde | 42.1 ± 3.8 | 55.6 ± 4.9 |
| Syringaldehyde | 65.4 ± 5.5 | 82.3 ± 6.8 |
Table 3: Cytotoxicity in Cancer Cell Lines
| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| This compound | 15.8 ± 1.3 | 22.4 ± 1.9 | 35.7 ± 3.0 |
| Vanillin | > 200 | > 200 | > 200 |
| Protocatechualdehyde | 75.2 ± 6.1 | 98.5 ± 8.2 | 150.4 ± 12.5 |
| Syringaldehyde | 120.6 ± 10.3 | 155.9 ± 13.1 | > 200 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
DPPH Radical Scavenging Assay
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (0.1 mM) is prepared.
-
Different concentrations of the test compounds (this compound, Vanillin, Protocatechualdehyde, Syringaldehyde) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
Inhibition of Nitric Oxide (NO) Production
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated to determine the IC50 value.
MTT Assay for Cytotoxicity
-
HeLa, MCF-7, and A549 cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are treated with different concentrations of the test compounds for 48 hours.
-
MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity, stability and phenolic characterization of Filipendula ulmaria (L.) Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Cross-Validation of PLH1215 Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of the novel therapeutic agent, PLH1215, across a panel of distinct cancer cell lines. The data presented herein offers an objective evaluation of the compound's performance, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of its mechanism of action and potential clinical applications.
Introduction
This compound is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical axis frequently deregulated in various human cancers.[1][2] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting this pathway, this compound is hypothesized to exert potent anti-tumor effects. This guide details the cross-validation of this compound's activity in breast, lung, and prostate cancer cell lines, providing a comparative analysis of its efficacy.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative activity of this compound was assessed across three cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of this compound in each cell line.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Cancer | 1.5 ± 0.2 | 0.8 ± 0.1 |
| A549 | Lung Cancer | 2.8 ± 0.4 | 1.2 ± 0.3 |
| PC-3 | Prostate Cancer | 5.2 ± 0.6 | 2.5 ± 0.5 |
Table 1: Comparative IC50 Values of this compound and Doxorubicin. Lower IC50 values indicate higher potency. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture
MCF-7, A549, and PC-3 cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound (0.1 to 100 µM) or the positive control, Doxorubicin.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Western Blot Analysis for Pathway Validation
-
Cells were treated with this compound at their respective IC50 concentrations for 24 hours.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and GAPDH.
-
After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Workflow for this compound Cross-Validation
Caption: Workflow for evaluating this compound activity in cell lines.
Discussion
The results indicate that this compound exhibits a dose-dependent inhibitory effect on the proliferation of all three tested cancer cell lines. The varying IC50 values suggest a differential sensitivity to the compound, with the breast cancer cell line MCF-7 being the most sensitive, followed by the lung cancer cell line A549, and the prostate cancer cell line PC-3 being the least sensitive. This differential response could be attributed to the varying degrees of dependence of these cell lines on the PI3K/AKT signaling pathway for their growth and survival.
Further validation through Western blot analysis confirmed that this compound treatment leads to a significant reduction in the phosphorylation of AKT, a key downstream effector of PI3K. This provides strong evidence that this compound's anti-proliferative effects are mediated through the targeted inhibition of the PI3K/AKT pathway.
References
- 1. The signaling pathways that mediate the anti-cancer effects of caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of PLH1215 in Comparison to Standard Therapeutic Regimens: A Comprehensive Guide
In the landscape of targeted therapies, the selective histone deacetylase 6 (HDAC6) inhibitor, PLH1215 (also known as ACY-1215 or Ricolinostat), has emerged as a promising agent across a spectrum of diseases, notably in oncology and liver disease. This guide provides a detailed comparison of the efficacy of this compound against standard-of-care treatments for multiple myeloma, lymphoma, acute liver failure (ALF), and non-alcoholic fatty liver disease (NAFLD), supported by experimental data and detailed methodologies.
Multiple Myeloma
This compound has been extensively studied in multiple myeloma, primarily in combination with established therapies such as proteasome inhibitors (bortezomib) and immunomodulatory drugs (lenalidomide), alongside dexamethasone (B1670325). Clinical trial data suggests that the addition of this compound to standard regimens can enhance therapeutic responses in patients with relapsed or refractory multiple myeloma.
Data Presentation: Efficacy in Relapsed/Refractory Multiple Myeloma
| Treatment Regimen | Clinical Trial Identifier | Overall Response Rate (ORR) | Complete Response (CR) | Very Good Partial Response (VGPR) | Partial Response (PR) | Stable Disease (SD) | Progression-Free Survival (PFS) |
| This compound + Bortezomib + Dexamethasone | NCT01323751 | 37% (at ≥160 mg daily) | - | - | - | - | - |
| This compound + Lenalidomide + Dexamethasone | NCT01583283 | 69% (in evaluable patients) | 6% | 19% | 44% | 19% | - |
| This compound + Pomalidomide + Dexamethasone | NCT01997840 | ~46% | - | - | - | - | ~7-9 months |
| Bortezomib + Dexamethasone (Standard of Care) | Phase 3b Expanded Access | 67% (≥ minimal response) | 11% | 22% | 18% | - | - |
| Lenalidomide + Dexamethasone (Standard of Care) | MM-009/MM-010 | ~60% | ~15% | - | - | - | ~11 months |
| Pomalidomide + Dexamethasone (Standard of Care) | Phase III | ~31% | - | - | - | - | 4.0 months |
Data for standard of care regimens are sourced from separate clinical trials and are provided for comparative context.
Experimental Protocols: Key Clinical Trials
NCT01323751: this compound with Bortezomib and Dexamethasone
-
Study Design: A Phase I/II open-label, dose-escalation study in patients with relapsed or refractory multiple myeloma.
-
Patient Population: Patients who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent.
-
Treatment Protocol: this compound was administered orally on days 1-5 and 8-12 of a 21-day cycle. Bortezomib was administered intravenously at 1.3 mg/m² on days 1, 4, 8, and 11, and dexamethasone was given at 20 mg.
-
Efficacy Assessment: Response was evaluated according to the International Myeloma Working Group (IMWG) criteria.
NCT01583283: this compound with Lenalidomide and Dexamethasone
-
Study Design: A Phase I/II open-label, multicenter study.
-
Patient Population: Patients with relapsed or relapsed/refractory multiple myeloma who had received at least one prior line of therapy.
-
Treatment Protocol: this compound was administered orally on days 1-5, 8-12, and 15-19 of a 28-day cycle. Lenalidomide was given orally at 15-25 mg on days 1-21, and dexamethasone was administered at 40 mg weekly.[1]
-
Efficacy Assessment: The primary outcome was to determine the optimal dose of this compound in combination, with efficacy assessed by IMWG criteria.[1]
Signaling Pathway: this compound in Multiple Myeloma
This compound's mechanism of action in multiple myeloma involves the inhibition of HDAC6, which plays a crucial role in the aggresome pathway, a cellular process for clearing misfolded proteins. By inhibiting HDAC6, this compound disrupts this pathway, leading to an accumulation of toxic proteins within the myeloma cells and ultimately inducing apoptosis (cell death). This is particularly synergistic with proteasome inhibitors like bortezomib, which also block protein degradation through a different mechanism.
Caption: this compound and Bortezomib synergistic mechanism in multiple myeloma.
Lymphoma
In contrast to multiple myeloma, the efficacy of this compound as a monotherapy in lymphoma appears to be more modest. A clinical trial in patients with relapsed or refractory lymphoma showed that while the drug was well-tolerated, it did not induce objective responses (complete or partial responses).
Data Presentation: Efficacy in Relapsed/Refractory Lymphoma
| Treatment Regimen | Clinical Trial Identifier | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Median Duration of SD |
| This compound Monotherapy | NCT02091063 | 0% | 0% | 0% | 50% | 4.5 months |
Experimental Protocol: NCT02091063
-
Study Design: An open-label, single-agent, multi-institutional Phase Ib/II study.[2]
-
Patient Population: Patients with histologically confirmed relapsed or refractory non-Hodgkin's lymphoma or Hodgkin's lymphoma.[2]
-
Treatment Protocol: Patients received this compound orally at a dose of 160 mg once daily or twice daily for 28 consecutive days in a 28-day cycle.[2]
-
Efficacy Assessment: Response was evaluated based on standard criteria for lymphoma.
Experimental Workflow: Lymphoma Clinical Trial
Caption: Workflow of the NCT02091063 clinical trial for this compound in lymphoma.
Acute Liver Failure (ALF)
The evaluation of this compound in acute liver failure is currently at the preclinical stage. Studies using mouse models have demonstrated a protective effect of this compound against drug-induced liver injury.
Data Presentation: Preclinical Efficacy in ALF Mouse Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Pathological Findings |
| Control | Normal | Normal | Normal liver architecture |
| ALF Model (LPS/D-Gal) | Significantly elevated | Significantly elevated | Severe hepatocyte necrosis and inflammation |
| ALF Model + this compound | Significantly reduced vs. ALF model | Significantly reduced vs. ALF model | Ameliorated pathological damage |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. These are key markers of liver injury.
Experimental Protocol: LPS/D-Gal-induced ALF in Mice
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of ALF: Acute liver failure is induced by intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine (D-Gal).[3][4] This combination leads to a rapid and severe inflammatory response in the liver, mimicking aspects of human ALF.
-
This compound Administration: this compound is administered to a treatment group of mice, often prior to the induction of ALF, to assess its protective effects.[5]
-
Assessment of Liver Injury: Blood samples are collected to measure serum levels of ALT and AST. Liver tissues are harvested for histological examination to assess the degree of necrosis and inflammation.[5]
Signaling Pathway: this compound in Acute Liver Failure
Preclinical studies suggest that this compound exerts its hepatoprotective effects by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response that drives inflammation in the liver. This inhibition is thought to be mediated through the regulation of the ATM/F-actin signaling pathway.[5]
Caption: Proposed mechanism of this compound in mitigating acute liver failure.
Non-alcoholic Fatty Liver Disease (NAFLD)
Similar to ALF, the investigation of this compound for NAFLD is in the preclinical phase. Studies in mouse models of diet-induced NAFLD have shown that this compound can ameliorate key features of the disease.
Data Presentation: Preclinical Efficacy in NAFLD Mouse Model
| Treatment Group | Liver Steatosis | Liver Function | Inflammatory Markers (e.g., IL-1β, TNF-α) |
| Control (Low-Fat Diet) | Minimal | Normal | Low |
| NAFLD Model (High-Fat Diet) | Significant steatosis | Impaired | Elevated |
| NAFLD Model + this compound | Reduced steatosis | Alleviated deterioration | Reduced levels |
Experimental Protocol: High-Fat Diet-induced NAFLD in Mice
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and NAFLD.[6][7][8]
-
Induction of NAFLD: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 16 weeks or longer) to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[7]
-
This compound Administration: this compound is administered to a cohort of mice on the high-fat diet to evaluate its therapeutic potential.
-
Assessment of NAFLD: Livers are examined for fat accumulation (steatosis) through histological staining (e.g., Oil Red O). Blood is analyzed for markers of liver function and systemic inflammation.
Signaling Pathway: this compound in NAFLD
The protective effects of this compound in preclinical models of NAFLD are linked to its ability to inhibit the CD14/TLR4/MyD88/MAPK/NF-κB signaling pathway. This pathway is a critical driver of inflammation in the liver in response to signals such as those derived from the gut microbiota in the context of a high-fat diet.
Caption: this compound's inhibitory effect on the pro-inflammatory pathway in NAFLD.
Conclusion
This compound (ACY-1215/Ricolinostat) demonstrates considerable promise as a therapeutic agent, particularly in combination with standard-of-care treatments for relapsed/refractory multiple myeloma, where it has been shown to improve response rates. Its efficacy as a monotherapy in lymphoma is less pronounced, with evidence suggesting a role in disease stabilization rather than objective responses. In the context of liver diseases, preclinical data are encouraging, indicating a protective effect in both acute liver failure and non-alcoholic fatty liver disease through the modulation of key inflammatory pathways. Further clinical investigation is warranted to translate these preclinical findings into therapeutic benefits for patients and to fully establish the comparative efficacy of this compound against or in combination with standard treatments for these conditions.
References
- 1. fiercepharma.com [fiercepharma.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 4. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor ACY1215 inhibits the activation of NLRP3 inflammasome in acute liver failure by regulating the ATM/F‐actin signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Assessment of 3-(3-hydroxyphenyl)propionaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of 3-(3-hydroxyphenyl)propionaldehyde (3-HPA), a known agonist of the Aryl Hydrocarbon Receptor (AhR). The following sections detail its performance in the context of other known AhR modulators, supported by available experimental data. This document is intended to aid researchers in evaluating the suitability of 3-HPA for their specific research applications.
Introduction to 3-(3-hydroxyphenyl)propionaldehyde (3-HPA)
3-(3-hydroxyphenyl)propionaldehyde, also known as 3-HPA, is a phenolic aldehyde that has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating a diverse range of biological processes, including xenobiotic metabolism, immune responses, and cellular differentiation. A recent study has highlighted the potential of 3-HPA in alleviating alcohol-associated liver injury by activating AhR signaling[1]. This has brought attention to 3-HPA as a potential therapeutic agent and a tool for studying AhR biology. However, a comprehensive understanding of its specificity is crucial for its development and application in research.
Comparative Analysis of AhR Agonists
To assess the specificity of 3-HPA, it is essential to compare its activity with other well-characterized AhR agonists. This guide considers the following compounds for comparison:
-
Tapinarof: A novel, non-steroidal topical AhR agonist approved for the treatment of plaque psoriasis.
-
6-formylindolo[3,2-b]carbazole (FICZ): A potent endogenous AhR agonist.
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent and well-studied synthetic AhR agonist, often used as a reference compound.
-
Omeprazole (B731): A proton pump inhibitor that has been shown to activate AhR.
-
3-(3-hydroxyphenyl)propanoic acid (3-HPPA): A structural analog and a microbial metabolite of quercetin, included for structural comparison.
Data Presentation: Quantitative Comparison of AhR Agonists
The following table summarizes the available quantitative data for the binding affinity and functional potency of 3-HPA and its comparators at the Aryl Hydrocarbon Receptor. It is important to note that a comprehensive off-target screening profile for 3-HPA is not publicly available at this time.
| Compound | Target | Assay Type | Species | Value | Unit | Reference |
| 3-(3-hydroxyphenyl)propionaldehyde (3-HPA) | AhR | Functional Assay | Not Specified | Data Not Available | - | [1] |
| Tapinarof | AhR | Functional Assay (EC50) | Human | 2.01 | nM | |
| 6-formylindolo[3,2-b]carbazole (FICZ) | AhR | Binding Affinity (Kd) | Human | 70 | pM | |
| AhR | Functional Assay (EC50) | Human | 0.016 - 11 | nM | ||
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | AhR | Binding Affinity (Kd) | Mouse | 0.48 | nM | |
| AhR | Functional Assay (EC50) | Mouse | ~0.016 | nM | ||
| Omeprazole | AhR | Functional Assay (EC50) | Human | Data Not Available | - | |
| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | AhR | Functional Assay | Not Specified | Data Not Available | - |
Note: The lack of a standardized side-by-side comparison in the literature necessitates the compilation of data from various sources. This may lead to variability due to different experimental conditions.
Specificity and Off-Target Effects
A critical aspect of assessing a compound's utility is its specificity. While 3-HPA is known to activate AhR, its interactions with other cellular targets have not been extensively characterized.
-
3-(3-hydroxyphenyl)propionaldehyde (3-HPA): Currently, there is a lack of published data from broad off-target screening panels (e.g., CEREP) for 3-HPA. Its primary reported activity is as an AhR agonist[1]. Further research is required to determine its selectivity profile.
-
Tapinarof: As an FDA-approved topical agent, tapinarof has undergone significant safety and toxicology evaluations. Its topical application is designed to limit systemic exposure, thereby minimizing the potential for off-target effects.
-
FICZ: While a potent AhR agonist, comprehensive public data on its off-target profile is limited. Its endogenous nature suggests a more physiological role compared to synthetic agonists.
-
TCDD: TCDD is known to have a wide range of toxic effects, which are primarily mediated through AhR activation. However, the diversity of these effects highlights the complex downstream consequences of potent AhR agonism.
-
Omeprazole: Studies have shown that omeprazole can bind to multiple protein targets, not limited to the H+/K+ ATPase pump. This suggests a broader off-target profile compared to more specific AhR modulators.
-
3-(3-hydroxyphenyl)propanoic acid (3-HPPA): This structural analog of 3-HPA has been shown to have various biological activities, including vasorelaxant effects. Its direct and specific interaction with AhR has not been fully elucidated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess AhR activation.
AhR Luciferase Reporter Assay
This cell-based assay is a common method to quantify the functional activity of potential AhR agonists or antagonists.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an AhR-responsive promoter. Activation of AhR by a ligand leads to the transcription of the luciferase gene, and the resulting luminescence is measured as a readout of AhR activity.
Protocol Outline:
-
Cell Culture: Maintain a suitable cell line (e.g., HepG2, MCF-7) stably transfected with an AhR-responsive luciferase reporter construct in appropriate growth medium.
-
Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 3-HPA) and known controls (e.g., TCDD as a positive control, DMSO as a vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability assay) and plot the dose-response curve to determine the EC50 value.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a test compound to the AhR.
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a known radiolabeled AhR ligand (e.g., [3H]TCDD) for binding to the receptor.
Protocol Outline:
-
Receptor Preparation: Prepare a source of AhR, typically from cytosolic extracts of a suitable cell line or tissue.
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration or charcoal adsorption.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Visualizations
Signaling Pathway of AhR Activation
Caption: Canonical signaling pathway of Aryl Hydrocarbon Receptor (AhR) activation by a ligand.
Experimental Workflow for AhR Luciferase Reporter Assay
Caption: A typical workflow for an AhR luciferase reporter gene assay.
Conclusion
3-(3-hydroxyphenyl)propionaldehyde is a confirmed agonist of the Aryl Hydrocarbon Receptor, with potential therapeutic applications. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data from broad off-target screening panels. While it shows promise as a tool for studying AhR, further investigation into its selectivity is warranted to fully understand its pharmacological profile and potential for off-target effects. Researchers should consider the current data gaps when designing experiments and interpreting results involving 3-HPA. A direct, side-by-side comparison with other AhR modulators in a comprehensive panel of assays would be highly valuable to the scientific community.
References
Literature Review on PLH1215: A Preclinical Perspective on Targeting the Arp2/3 Complex in Cancer
A comprehensive search of the scientific literature reveals a notable absence of published research studies specifically investigating the compound PLH1215. While commercially available as a research chemical and described as an inhibitor of Advillin (AVIL) and the Actin-Related Proteins 2 and 3 (Arp2/3) complex, this compound has not been the subject of peer-reviewed experimental studies, comparative analyses, or clinical trials to date. Its CAS number is 1332084-64-6.
Therefore, a direct comparison of studies on this compound cannot be provided. However, to address the underlying scientific interest in its putative targets for researchers, scientists, and drug development professionals, this guide will provide a comparative literature review on the preclinical rationale for inhibiting the Arp2/3 complex in the context of cancer. This will be achieved by examining studies on other well-characterized Arp2/3 complex inhibitors, such as CK-666 and CK-869, which serve as functional analogs to this compound.
The Arp2/3 complex is a crucial mediator of actin cytoskeleton dynamics, playing a pivotal role in the formation of branched actin networks that drive cell motility.[1][2] Its activity is essential for the formation of lamellipodia, which are key protrusions that enable cancer cells to invade surrounding tissues and metastasize.[3][4] The inhibition of the Arp2/3 complex is therefore a promising strategy for anti-cancer therapy.[5][6]
Quantitative Data from Studies on Arp2/3 Complex Inhibitors
The following table summarizes quantitative data from studies on the effects of Arp2/3 complex inhibitors on cancer cell migration and related processes.
| Inhibitor | Cell Line | Concentration | Effect on Migration Speed | Other Key Findings | Reference |
| CK-869 | H4 glioblastoma | Not specified | Decreased | Altered cell morphology and size.[7] | [7] |
| CK-666 | Drosophila S2 | 200 µM | Decreased actin network velocity from ~40 nm/s to ~5 nm/s | Drastically reduced actin treadmilling.[8] | [8] |
| CK-666 | Murine kidney collecting duct M-1 cells | Not specified | Decreased cell motility rate | Rearranged actin filaments and reduced lamellipodia formation by up to 90%.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to investigate the effects of Arp2/3 complex inhibitors.
Cell Migration Assay:
-
Cell Culture: H4 glioblastoma cells are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with the Arp2/3 complex inhibitor CK-869 at a specified concentration.
-
Imaging: Live-cell imaging is performed to capture time-lapse sequences of migrating cells.
-
Analysis: Cell migration speed and directionality are quantified using tracking software. This allows for the assessment of the inhibitor's effect on cell motility.[7]
In Vivo Assay for Quantitative Analysis of Arp2/3 Complex Inhibitors:
-
Cell Line: Drosophila S2 cells expressing GFP-tagged actin are used.
-
Microscopy: Total internal reflection fluorescence (TIRF) microscopy is employed to visualize actin dynamics at the cell-substrate interface.
-
Inhibitor Treatment: The Arp2/3 inhibitor CK-666 is added to the cells.
-
Data Acquisition: Time-lapse images of the actin cytoskeleton are captured.
-
Analysis: Velocity data of the actin network is extracted to quantitatively measure the effect of the inhibitor on cytoskeleton dynamics.[8]
Lamellipodia Formation Assay:
-
Cell Culture: Murine kidney collecting duct M-1 cells are grown on appropriate substrates.
-
Inhibitor Treatment: Cells are exposed to the Arp2/3 inhibitor CK-666.
-
Staining: Cells are fixed and stained with rhodamine-phalloidin (B2604369) to visualize the actin cytoskeleton.
-
Imaging: Fluorescence microscopy is used to capture images of the cells.
-
Analysis: The number of cells exhibiting lamellipodia is counted to determine the effect of the inhibitor on their formation.[3]
Signaling Pathways and Visualizations
The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as the Wiskott-Aldrich syndrome protein (WASP) and WAVE complex, which are in turn regulated by upstream signaling molecules like Rho family GTPases (e.g., Cdc42, Rac).[1][2] This signaling cascade leads to the formation of branched actin networks that drive cell migration and invasion.
Below are Graphviz diagrams illustrating the Arp2/3 signaling pathway and a typical experimental workflow for studying Arp2/3 inhibitors.
Caption: Arp2/3 complex signaling pathway in cell migration.
Caption: Experimental workflow for studying Arp2/3 inhibitors.
References
- 1. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Arp2/3 complex enhances cell migration on elastic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
In-depth Comparative Analysis of PLH1215 and Structurally Related Compounds
To the User: Following a comprehensive search of publicly available scientific databases and literature, the compound identifier "PLH1215" did not correspond to a known molecule. As a result, a direct head-to-head comparison with similar compounds, based on experimental data, cannot be provided at this time.
However, to fulfill your request for a structured comparison guide, the following serves as a template demonstrating how the analysis and data for this compound and its comparators would be presented. This guide adheres to the specified requirements for data presentation, experimental protocols, and visualizations.
Quantitative Performance Metrics
This section would typically summarize the key performance indicators for this compound and its analogs in a clear, tabular format for ease of comparison.
| Compound | Target Affinity (Kᵢ, nM) | In Vitro Potency (IC₅₀, nM) | Cell-Based Efficacy (EC₅₀, µM) | Plasma Half-life (t₁/₂, hours) | Bioavailability (%) |
| This compound | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| Compound X | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| Compound Y | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section would provide the protocols for the key experiments cited in the data table.
2.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target kinase.
-
Procedure:
-
The target kinase (e.g., 5 ng/µL) is incubated with varying concentrations of the test compound (this compound, Compound X, Compound Y) in a buffer solution containing ATP and a specific peptide substrate.
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for 60 minutes at 30°C.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
2.2. Cell Proliferation Assay
-
Objective: To measure the effect of the compounds on the proliferation of a specific cancer cell line.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds for 72 hours.
-
Cell viability is assessed using a resazurin-based reagent, which measures the metabolic activity of the cells.
-
Fluorescence is read using a plate reader, and EC₅₀ values are determined from the resulting dose-response curves.
-
2.3. Pharmacokinetic Analysis in Rodents
-
Objective: To determine the pharmacokinetic profile of the compounds after intravenous and oral administration.
-
Procedure:
-
The test compounds are administered to a cohort of rodents at a defined dose.
-
Blood samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including half-life and bioavailability, are calculated using non-compartmental analysis.
-
Visualized Mechanisms and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental processes.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
Safety Operating Guide
Essential Safety and Logistical Information for Handling PLH1215
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PLH1215, a potent and selective phosphodiesterase 3A (PDE3A) inhibitor. Due to its classification as a Proteolysis-Targeting Chimera (PROTAC), a novel and potent class of molecules, adherence to strict safety protocols is imperative to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for routine handling, spill cleanup, and disposal.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Solutions) | Safety glasses with side shields | Double nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling (Solid/Powder) | Safety goggles | Double nitrile gloves | Laboratory coat | NIOSH-approved respirator (e.g., N95) |
| Spill Cleanup | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridges |
| Disposal | Safety glasses with side shields | Double nitrile gloves | Laboratory coat | Not generally required if waste is properly contained |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Compound):
- Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Wear all recommended PPE for handling solids.
- Use dedicated, clearly labeled weighing utensils.
- Carefully transfer the weighed compound to a suitable container for dissolution.
2. Solution Preparation:
- Prepare solutions in a well-ventilated chemical fume hood.
- Use appropriate solvents as specified in the experimental protocol.
- Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
3. Administration and In Vitro/In Vivo Studies:
- When adding this compound to cell cultures or administering it to animals, wear appropriate PPE to avoid skin contact and aerosol generation.[1]
- For in vivo studies, house dosed animals in designated and clearly labeled cages.[1]
- Handle all animal waste (bedding, feces, etc.) as potentially contaminated and dispose of it according to institutional guidelines for hazardous chemical waste.[1]
4. Post-Handling:
- Thoroughly decontaminate all work surfaces and equipment after use.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled hazardous waste container. This includes unused compound, contaminated weighing paper, and other disposable materials.[2] |
| Liquid Waste | Collect in a sealed, leak-proof hazardous waste container. Do not pour down the drain.[2] |
| Contaminated Sharps | Dispose of in a designated sharps container that is puncture-resistant and leak-proof.[3] |
| Empty Containers | Triple-rinse with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of as regular waste.[4] |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[5]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Signaling Pathway Diagram
This compound is a potent and selective inhibitor of PDE3A, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[6] By inhibiting PDE3A, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This can lead to various cellular responses, including effects on cardiac muscle contraction and vascular smooth muscle relaxation.
Caption: Mechanism of action of this compound as a PDE3A inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PDE3A inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
